Slu-PP-332
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-9-7-15(8-10-17)18(22)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12,21H,(H,20,22)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZIMBFHRXYRLL-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Exercise Mimetic Slu-PP-332: A Technical Guide to its Mechanism of Action in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slu-PP-332 has emerged as a significant compound of interest in the field of metabolic research, acting as a potent "exercise mimetic." This synthetic small molecule functions as a pan-agonist of the Estrogen-Related Receptors (ERRs), with a notable preference for the ERRα isoform, a key regulator of cellular energy homeostasis. In skeletal muscle, this compound activates a transcriptional program that mirrors the effects of endurance exercise. This leads to enhanced mitochondrial biogenesis and function, a shift towards more oxidative muscle fiber types, and increased fatty acid oxidation. This technical guide provides an in-depth overview of the mechanism of action of this compound in skeletal muscle, compiling quantitative data from key studies, detailing experimental protocols, and visualizing the core signaling pathways.
Core Mechanism of Action: The PGC-1α/ERRα Axis
This compound exerts its effects in skeletal muscle primarily through the activation of the Estrogen-Related Receptor alpha (ERRα).[1] ERRs are orphan nuclear receptors that play a crucial role in the regulation of energy metabolism.[2] this compound binds to and activates ERRα, which then transcriptionally regulates a suite of genes involved in mitochondrial function and energy expenditure.[1][3]
A critical partner in this pathway is the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), often referred to as the master regulator of mitochondrial biogenesis.[3] The activation of ERRα by this compound works in concert with PGC-1α to drive the expression of genes responsible for fatty acid oxidation and the Krebs cycle. This coordinated action leads to a significant enhancement of the oxidative capacity of skeletal muscle cells.
dot graph Slu_PP_332_Signaling_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];
Slu_PP_332 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERRa [label="ERRα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGC1a [label="PGC-1α", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; Mitochondria [label="Mitochondria", shape=oval, style=dashed, color="#5F6368"]; Gene_Expression [label="Target Gene\nExpression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FAO [label="Fatty Acid\nOxidation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mito_Biogenesis [label="Mitochondrial\nBiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Fibers [label="Oxidative Muscle\nFiber (Type IIa) ↑", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on skeletal muscle and related metabolic parameters.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Result | Reference |
| ERRα Activation (EC50) | HEK293 | 98 nM | Potent activation | |
| ERRβ Activation (EC50) | HEK293 | 230 nM | Moderate activation | |
| ERRγ Activation (EC50) | HEK293 | 430 nM | Moderate activation | |
| Mitochondrial Respiration | C2C12 myoblasts | 10 µM | Increased | |
| Pdk4 Gene Expression | C2C12 myocytes | 0-5 µM | Increased expression |
Table 2: In Vivo Effects of this compound in Mouse Models
| Parameter | Mouse Model | Dosing Regimen | Result | Reference |
| Running Endurance (Time) | Normal-weight mice | 50 mg/kg, twice daily | 70% increase | |
| Running Endurance (Distance) | Normal-weight mice | 50 mg/kg, twice daily | 45% increase | |
| Fat Mass Gain | Diet-induced obese mice | 50 mg/kg, twice daily for 28 days | 10 times less than untreated | |
| Body Weight | Diet-induced obese mice | 50 mg/kg, twice daily for 28 days | 12% loss | |
| Oxidative Muscle Fibers (Type IIa) | C57BL/6J mice | 50 mg/kg, twice daily | Increased number | |
| Quadricep Mitochondrial DNA | C57BL/6J mice | 50 mg/kg, twice daily | Increased levels |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the key experiments to determine the mechanism of action and efficacy of this compound.
In Vitro Studies with C2C12 Myocytes
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach confluence.
-
Gene Expression Analysis (RT-qPCR):
-
C2C12 myocytes are treated with this compound at various concentrations (e.g., 0-5 µM) for a specified duration (e.g., 24 hours).
-
Total RNA is extracted using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA is synthesized from the RNA template using a reverse transcription kit.
-
Quantitative PCR is performed using gene-specific primers for target genes (e.g., Pdk4, Cpt1b) and a housekeeping gene for normalization (e.g., Gapdh).
-
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer):
-
C2C12 myoblasts are seeded in a Seahorse XF culture plate.
-
Cells are treated with this compound (e.g., 10 µM).
-
The oxygen consumption rate (OCR) is measured at baseline and after sequential injections of mitochondrial stressors: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
This allows for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
In Vivo Studies in Mouse Models
-
Animal Models:
-
Normal-weight mice: C57BL/6J mice are often used to assess effects on exercise capacity.
-
Diet-induced obesity (DIO) mice: C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and metabolic syndrome.
-
-
Drug Administration: this compound is typically dissolved in a vehicle solution (e.g., DMSO and corn oil) and administered via intraperitoneal (i.p.) injection. A common dosing regimen is 50 mg/kg of body weight, administered twice daily.
-
Endurance Testing:
-
Mice are acclimated to a motorized treadmill.
-
An exercise protocol with increasing speed and/or incline is used.
-
The total running time and distance until exhaustion are recorded.
-
-
Metabolic Phenotyping:
-
Body Composition: Body weight and fat mass are measured using techniques like Nuclear Magnetic Resonance (NMR).
-
Indirect Calorimetry: Mice are placed in metabolic cages (e.g., CLAMS) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.
-
-
Skeletal Muscle Analysis:
-
Western Blotting:
-
Skeletal muscle tissue (e.g., quadriceps, gastrocnemius) is harvested and homogenized in lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Myosin IIa, mitochondrial complex subunits).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection with an enhanced chemiluminescence (ECL) substrate.
-
-
Muscle Fiber Typing:
-
Muscle tissue is sectioned using a cryostat.
-
Immunohistochemistry is performed using antibodies specific for different myosin heavy chain isoforms (e.g., Type I, Type IIa, Type IIb).
-
The proportion of each fiber type is quantified by imaging.
-
-
Visualizing Experimental Workflows and Logical Relationships
Conclusion
This compound represents a promising pharmacological agent for mimicking the beneficial effects of exercise on skeletal muscle. Its mechanism of action, centered on the activation of the PGC-1α/ERRα axis, leads to significant improvements in mitochondrial function, fatty acid metabolism, and endurance. The data gathered from both in vitro and in vivo studies provide a strong foundation for its potential therapeutic application in metabolic diseases such as obesity and type 2 diabetes, as well as conditions associated with muscle atrophy and reduced physical capacity. Further research, including clinical trials, will be crucial to fully elucidate its safety and efficacy in humans. This technical guide serves as a comprehensive resource for researchers and drug development professionals working on this compound and other exercise mimetics.
References
The Exercise Mimetic Slu-PP-332: A Deep Dive into its Impact on Mitochondrial Biogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Slu-PP-332 has emerged as a significant compound of interest in the field of metabolic research and therapeutic development. Identified as a potent synthetic agonist of the Estrogen-Related Receptor Alpha (ERRα), this compound functions as an "exercise mimetic," replicating many of the physiological and metabolic benefits of physical exertion at a cellular level. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on mitochondrial biogenesis, a critical process for cellular energy homeostasis and overall metabolic health. We present a synthesis of the available quantitative data, detailed experimental protocols from key studies, and a visualization of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of ERRα agonists in metabolic diseases, age-related decline, and performance enhancement.
Introduction
Mitochondrial dysfunction is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and age-related sarcopenia. Consequently, therapeutic strategies aimed at enhancing mitochondrial function and biogenesis are of paramount interest. Exercise is a well-established, potent stimulator of mitochondrial biogenesis, primarily through the activation of the PGC-1α/ERRα signaling axis. However, the therapeutic application of exercise can be limited in certain populations. This compound, a small molecule agonist of ERRα, offers a promising pharmacological approach to recapitulate the benefits of exercise by directly targeting a key regulator of mitochondrial metabolism.[1][2] This guide will delve into the molecular mechanisms and physiological effects of this compound, with a specific focus on its role in promoting the generation of new mitochondria.
Mechanism of Action: The ERRα-PGC-1α Axis
This compound exerts its effects by binding to and activating Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor that plays a pivotal role in the regulation of cellular energy metabolism.[1] ERRα is a key transcriptional regulator of genes involved in mitochondrial biogenesis and oxidative phosphorylation. Upon activation by this compound, ERRα partners with the master regulator of mitochondrial biogenesis, Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), to drive the expression of a suite of genes responsible for mitochondrial function and fatty acid oxidation.[1]
The signaling cascade initiated by this compound can be summarized as follows:
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear overview of its effects on various markers of mitochondrial biogenesis and metabolic health.
Table 1: In Vitro Effects of this compound on C2C12 Myocytes
| Parameter | Cell Line | Treatment | Result | Reference |
| ERR Target Gene Expression (Pdk4) | C2C12 myoblasts | This compound (dose-dependent) | Significant increase in Pdk4 mRNA levels | Billon et al., 2023 |
| Mitochondrial Respiration | C2C12 myocytes | This compound | Enhanced mitochondrial respiration | Billon et al., 2023 |
| Mitochondrial Biogenesis | Proliferating C2C12 cells | This compound | Substantial induction of mitochondrial biogenesis (observed via MitoTracker Red staining) | Billon et al., 2023 |
Table 2: In Vivo Effects of this compound in Mouse Models
| Parameter | Animal Model | Treatment | Result | Reference |
| Mitochondrial DNA Content | Diet-induced obese mice | 50 mg/kg/day for 4 weeks | 2.5-fold increase in skeletal muscle | Review citing preclinical data |
| Fatty Acid Oxidation | Diet-induced obese mice | 50 mg/kg/day | 40% increase | Review citing preclinical data |
| Fat Mass | Diet-induced obese mice | 50 mg/kg/day for 4 weeks | 20% reduction | Review citing preclinical data |
| Fasting Glucose | Diet-induced obese mice | 50 mg/kg/day for 4 weeks | 30% reduction | Review citing preclinical data |
| Insulin Sensitivity | Diet-induced obese mice | 50 mg/kg/day for 4 weeks | 50% improvement | Review citing preclinical data |
| Mitochondrial Respiration | Aged rodents | 25 mg/kg/day | Restoration of renal and hepatic mitochondrial respiration | Review citing preclinical data |
| Oxidative Stress Markers | Aged rodents | 25 mg/kg/day | 40% reduction in malondialdehyde and 8-OHdG | Review citing preclinical data |
| Running Endurance (Duration) | Normal-weight mice | Not specified | 70% increase | News report on study |
| Running Endurance (Distance) | Normal-weight mice | Not specified | 45% increase | News report on study |
| Body Weight | Obese mice | Not specified | 12% loss | News report on study |
| Running Endurance (Distance) | Obese mice | Not specified | 50% increase | News report on study |
Detailed Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key studies investigating the effects of this compound.
In Vitro Studies with C2C12 Myocytes
4.1.1. Cell Culture and Differentiation
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin. The differentiation medium is replaced every 24 hours.
4.1.2. This compound Treatment
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The stock solution is then diluted in the cell culture medium to achieve the desired final concentrations for treating the C2C12 cells. Control cells are treated with the vehicle (e.g., DMSO) at the same final concentration as the this compound treated cells.
4.1.3. Gene Expression Analysis (Quantitative Real-Time PCR)
-
RNA Extraction: Total RNA is extracted from treated and control C2C12 cells using a commercially available RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The relative expression levels of target genes (e.g., Pdk4, Cpt1b, Ucp3) and a housekeeping gene (e.g., Gapdh) are quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is calculated using the delta-delta Ct method.
4.1.4. Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Cell Seeding: C2C12 myoblasts are seeded in a Seahorse XF cell culture microplate.
-
Treatment: Cells are treated with this compound or vehicle for a specified duration.
-
Assay Medium: The culture medium is replaced with a Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator.
-
Mitochondrial Stress Test: The oxygen consumption rate (OCR) is measured at baseline and after the sequential injection of mitochondrial inhibitors:
-
Oligomycin: Inhibits ATP synthase (Complex V), allowing for the measurement of ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone and Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.
-
-
Data Analysis: Key parameters of mitochondrial function, such as basal respiration, maximal respiration, and ATP production, are calculated from the OCR measurements.
4.1.5. Mitochondrial Biogenesis Staining (MitoTracker Red)
-
Treatment: C2C12 cells are treated with this compound or vehicle.
-
Staining: The cells are incubated with MitoTracker Red, a fluorescent dye that accumulates in mitochondria.
-
Imaging: The stained cells are visualized using fluorescence microscopy.
-
Quantification: The fluorescence intensity is quantified to assess the relative mitochondrial mass.
In Vivo Studies with Mouse Models
4.2.1. Diet-Induced Obese (DIO) Mouse Model
-
Animals: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12 weeks) to induce obesity and metabolic syndrome. A control group is fed a standard chow diet.
4.2.2. This compound Administration
-
Formulation: this compound is formulated in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., a mixture of DMSO, Tween 80, and saline).
-
Dosing: Mice are administered this compound or vehicle via i.p. injection at a specified dose (e.g., 50 mg/kg) and frequency (e.g., twice daily) for the duration of the study (e.g., 28 days).
4.2.3. Metabolic Phenotyping
-
Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass and lean mass) is measured using techniques like nuclear magnetic resonance (NMR).
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After an overnight fast, mice are injected with a bolus of glucose, and blood glucose levels are measured at various time points to assess glucose clearance.
-
ITT: After a short fast, mice are injected with insulin, and blood glucose levels are monitored to assess insulin sensitivity.
-
-
Indirect Calorimetry: Mice are placed in metabolic cages (e.g., CLAMS) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.
4.2.4. Tissue Analysis
-
Gene Expression: At the end of the study, tissues such as skeletal muscle, liver, and adipose tissue are collected for gene expression analysis by qPCR as described in the in vitro protocol.
-
Mitochondrial DNA Content: Total DNA is extracted from tissues, and the relative amount of mitochondrial DNA to nuclear DNA is quantified by qPCR using primers specific for a mitochondrial gene (e.g., Cox1) and a nuclear gene (e.g., Ndufv1).
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the in vitro and in vivo experiments described above.
References
The Pharmacological Profile of Slu-PP-332: An Exercise Mimetic Targeting Metabolic Disease
A Technical Guide for Researchers and Drug Development Professionals
Slu-PP-332 is a synthetic small molecule that has garnered significant attention within the scientific community for its potential as an "exercise mimetic".[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to elucidate its effects. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic disorders.
Core Pharmacological Properties
This compound is a potent, non-selective agonist of the estrogen-related receptors (ERRs), a family of orphan nuclear receptors that play a critical role in the regulation of cellular energy homeostasis.[2][3] It displays the strongest activity at ERRα, followed by ERRβ and ERRγ.[4][5] By activating these receptors, this compound initiates a cascade of transcriptional events that mimic the physiological adaptations seen with aerobic exercise. This includes enhanced mitochondrial biogenesis, increased fatty acid oxidation, and improved glucose metabolism.
Quantitative Efficacy Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Receptor Activation
| Receptor Isoform | EC50 (nM) |
| ERRα | 98 |
| ERRβ | 230 |
| ERRγ | 430 |
Table 2: In Vivo Efficacy in Murine Models of Obesity
| Parameter | Dosage | Duration | Model | Key Findings |
| Fat Mass | 50 mg/kg (i.p., twice daily) | 28 days | Diet-Induced Obese (DIO) Mice | 10-fold less fat gain compared to untreated mice. |
| Body Weight | 50 mg/kg (i.p., twice daily) | 28 days | DIO Mice | 12% loss of body weight. |
| Running Endurance | Not specified | Not specified | Normal-weight mice | 70% longer running time and 45% further distance. |
| Fatty Acid Oxidation | 50 mg/kg/day | 28 days | DIO Mice | 40% increase in fatty acid oxidation. |
| Mitochondrial DNA | Not specified | Not specified | Preclinical models | 2.5-fold increase in skeletal muscle mitochondrial DNA content. |
| Fasting Glucose | 50 mg/kg/day | 4 weeks | DIO Mice | 30% reduction in fasting glucose. |
| Insulin Sensitivity | 50 mg/kg/day | 4 weeks | DIO Mice | 50% improvement in insulin sensitivity. |
Mechanism of Action: Signaling Pathways
This compound exerts its effects by binding to the ligand-binding domain of ERRα, which stabilizes the receptor in its active conformation. This leads to the recruitment of coactivators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α). The this compound/ERRα/PGC-1α complex then binds to ERR response elements on the DNA, upregulating the expression of a suite of genes involved in energy metabolism.
The diagram below illustrates the primary signaling pathway activated by this compound.
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro: C2C12 Myocyte Respiration Assay
This protocol is designed to assess the effect of this compound on mitochondrial respiration in a skeletal muscle cell line.
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach 80-90% confluency. The cells are allowed to differentiate for 4-6 days.
-
Treatment: Differentiated C2C12 myotubes are treated with varying concentrations of this compound (e.g., 0-5 µM) or vehicle control (DMSO) for 24 hours.
-
Respirometry: Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer. Basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration are determined by the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: OCR values are normalized to total protein content per well. Statistical analysis is performed to compare the effects of different this compound concentrations to the vehicle control.
In Vivo: Murine Model of Diet-Induced Obesity
This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a diet-induced obesity mouse model.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.
-
Treatment Administration: Obese mice are randomly assigned to treatment groups and administered this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection twice daily for 28 days.
-
Metabolic Monitoring: Body weight and food intake are monitored regularly. Body composition (fat mass and lean mass) is assessed using techniques such as dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI).
-
Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to evaluate insulin sensitivity and glucose metabolism.
-
Tissue Analysis: At the end of the study, tissues such as skeletal muscle, liver, and adipose tissue are collected for further analysis, including gene expression (e.g., qPCR for ERR target genes like Pdk4) and protein expression (e.g., Western blotting for mitochondrial proteins).
-
Data Analysis: Statistical comparisons are made between the this compound treated group and the vehicle control group for all measured parameters.
The workflow for a typical in vivo study is depicted below.
Caption: In vivo experimental workflow.
Conclusion
This compound represents a promising pharmacological tool for the study of metabolic regulation and a potential therapeutic lead for the treatment of obesity, type 2 diabetes, and other metabolic disorders. Its ability to mimic the beneficial effects of exercise at a molecular level opens up new avenues for intervention in conditions where physical activity is limited or insufficient. Further research is warranted to fully elucidate its long-term safety and efficacy in preclinical and eventually, clinical settings.
References
Investigating the Downstream Targets of Slu-PP-332: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slu-PP-332 is a synthetic small molecule that has garnered significant interest as a potent, non-selective agonist of the Estrogen-Related Receptors (ERRs), with the highest affinity for ERRα.[1][2][3] Functioning as an "exercise mimetic," this compound activates key metabolic pathways, primarily through the recruitment of the transcriptional coactivator PGC-1α.[4] This activation leads to a cascade of downstream effects, including the modulation of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism. This technical guide provides a comprehensive overview of the known downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Mechanism of Action and Key Downstream Signaling
This compound exerts its effects by binding to and activating the Estrogen-Related Receptors (ERRs), which are orphan nuclear receptors.[5] It displays the most potent agonism towards ERRα, with an EC50 of 98 nM. Upon activation, ERRα recruits coactivators, most notably the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This complex then binds to ERR response elements (ERREs) on the promoters of target genes, initiating their transcription.
The primary downstream consequences of this compound-mediated ERRα activation include:
-
Enhanced Mitochondrial Biogenesis and Function: this compound promotes the formation of new mitochondria and improves the function of existing ones. This is evidenced by increased mitochondrial DNA (mtDNA) content and enhanced cellular respiration.
-
Increased Fatty Acid Oxidation: The compound stimulates the breakdown of fatty acids for energy production, a key aspect of its exercise-mimetic properties.
-
Modulation of Glucose Metabolism: this compound influences glucose uptake and utilization in tissues like skeletal muscle.
-
Shift in Muscle Fiber Type: Treatment with this compound has been shown to increase the proportion of oxidative muscle fibers (Type IIa).
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data regarding the activity and effects of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | EC50 (nM) |
| ERRα | 98 |
| ERRβ | 230 |
| ERRγ | 430 |
Table 2: In Vitro and In Vivo Effects of this compound
| Parameter | Effect | Model System | Dosage | Reference |
| Mitochondrial Respiration | Increased | C2C12 myoblasts | 10 µM | |
| Fatty Acid Oxidation | Increased | Mice | 50 mg/kg, twice daily | |
| Mitochondrial DNA Content | Increased | Mouse quadriceps | 50 mg/kg, twice daily | |
| Oxidative Muscle Fibers | Increased | Mouse quadriceps | 50 mg/kg, twice daily | |
| Fat Mass | Decreased | Obese mice | 50 mg/kg, twice daily | |
| Blood Glucose | Reduced in glucose tolerance test | Obese mice | 50 mg/kg, twice daily |
Table 3: Known Downstream Gene Targets of this compound
| Gene | Function | Effect of this compound |
| Pdk4 (Pyruvate Dehydrogenase Kinase 4) | Inhibits glucose oxidation | Upregulated |
| Cpt1b (Carnitine Palmitoyltransferase 1B) | Rate-limiting enzyme in fatty acid oxidation | Upregulated |
| Cox4i1 (Cytochrome c oxidase subunit 4I1) | Component of the mitochondrial respiratory chain | Upregulated |
| Ddit4 (DNA Damage Inducible Transcript 4) | Regulator of aerobic exercise genetic program | Upregulated |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream targets of this compound.
ERRα Reporter Gene Assay
This assay is used to determine the potency of this compound in activating ERRα.
Materials:
-
HEK293 cells stably co-transfected with a Gal4-ERRα LBD fusion protein and a Gal4-responsive luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound stock solution in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Seed the HEK293 reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and replace it with the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence values against the this compound concentration to determine the EC50.
Mitochondrial Respiration Assay in C2C12 Myotubes
This assay measures the effect of this compound on cellular oxygen consumption, an indicator of mitochondrial function.
Materials:
-
C2C12 myoblasts.
-
DMEM with 10% FBS (growth medium) and 2% horse serum (differentiation medium).
-
This compound stock solution in DMSO.
-
Seahorse XF Analyzer and cell culture microplates.
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A).
Protocol:
-
Seed C2C12 myoblasts in a Seahorse XF cell culture microplate and differentiate them into myotubes by switching to differentiation medium for 4-6 days.
-
Treat the myotubes with the desired concentration of this compound or vehicle for the specified duration.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the data using the Seahorse Wave software.
Western Blotting for Downstream Target Proteins
This technique is used to quantify the expression levels of proteins downstream of this compound signaling.
Materials:
-
C2C12 myotubes or tissue lysates from this compound-treated animals.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against PDK4, CPT1B, COX4I1, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Lyse cells or tissues in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.
Visualizing the Downstream Effects of this compound
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Conclusion
This compound represents a promising therapeutic candidate for metabolic disorders due to its ability to mimic the beneficial effects of exercise at a molecular level. Its primary mechanism of action through the ERRα/PGC-1α signaling axis leads to a wide range of downstream effects that collectively enhance mitochondrial function and improve metabolic homeostasis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its downstream targets. Further research is warranted to fully elucidate the complete spectrum of its molecular targets and to translate these preclinical findings into clinical applications.
References
- 1. Regulation of PPARγ coactivator 1α (PGC-1α) signaling by an estrogen-related receptor α (ERRα) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen-Related Receptor Agonism Reverses Mitochondrial Dysfunction and Inflammation in the Aging Kidney - PMC [pmc.ncbi.nlm.nih.gov]
The Exercise Mimetic Slu-PP-332: A Deep Dive into its Impact on Metabolic Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slu-PP-332, a synthetic small molecule, has emerged as a potent agonist of the Estrogen-Related Receptors (ERRs), with a particular affinity for the ERRα isoform.[1] Functioning as an "exercise mimetic," this compound simulates the physiological effects of physical endurance training by modulating the expression of a wide array of metabolic genes.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, its quantifiable impact on metabolic parameters, and detailed protocols for key experimental procedures to facilitate further research in this promising area of metabolic disease therapeutics.
Introduction
The rising prevalence of metabolic disorders such as obesity and type 2 diabetes has spurred the search for novel therapeutic agents that can replicate the beneficial effects of exercise. This compound is a frontrunner in this new class of molecules known as exercise mimetics.[3] It activates ERRα, a key regulator of cellular energy homeostasis, to drive a transcriptional program that enhances mitochondrial biogenesis, increases fatty acid oxidation, and improves insulin sensitivity.[4][5] Preclinical studies in murine models have demonstrated significant improvements in metabolic health, including reduced adiposity and enhanced exercise capacity, without altering food intake. This document serves as a technical resource for researchers aiming to investigate and harness the therapeutic potential of this compound.
Mechanism of Action: The ERRα-PGC-1α Signaling Axis
This compound exerts its effects primarily through the activation of Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor. This activation initiates a signaling cascade that centrally involves the recruitment of the transcriptional coactivator Peroxisome Proliferator-Activated Receptor-gamma Coactivator-1 alpha (PGC-1α). The this compound-activated ERRα, in concert with PGC-1α, binds to specific response elements in the promoter regions of target genes, thereby upregulating their transcription.
This signaling pathway leads to a coordinated increase in the expression of genes involved in multiple metabolic processes, including:
-
Mitochondrial Biogenesis: Increased formation of new mitochondria.
-
Fatty Acid Oxidation: Enhanced breakdown of fatty acids for energy production.
-
Oxidative Phosphorylation: Increased efficiency of cellular respiration and ATP production.
Key downstream target genes that are upregulated by the this compound/ERRα/PGC-1α axis include Pyruvate dehydrogenase kinase 4 (Pdk4), DNA damage-inducible transcript 4 (Ddit4), and Solute carrier family 25 member 25 (Slc25a25).
This compound signaling pathway.
Quantitative Data on Metabolic Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | EC50 (nM) | Cell Line | Reference |
| Agonist Activity | ERRα | 98 | HEK293 | |
| Agonist Activity | ERRβ | 230 | HEK293 | |
| Agonist Activity | ERRγ | 430 | HEK293 |
Table 2: In Vivo Effects of this compound in Murine Models
| Parameter | Mouse Model | Treatment Details | Result | Reference |
| Body Weight | Diet-Induced Obese Mice | 50 mg/kg, twice daily for 1 month | 12% reduction | |
| Fat Mass | Diet-Induced Obese Mice | 50 mg/kg, twice daily for 1 month | Gained 10 times less fat than control | |
| Running Endurance (Distance) | Normal Weight Mice | - | 45% increase | |
| Running Endurance (Time) | Normal Weight Mice | - | 70% increase | |
| Gene Expression (Ddit4) | Sedentary Mice | - | Induced | |
| Gene Expression (Slc25a25) | Sedentary Mice | - | Induced | |
| Gene Expression (Pdk4) | C2C12 myoblasts | - | Increased |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and Treatment
4.1.1. C2C12 Myoblast Culture and Differentiation
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency to prevent spontaneous differentiation.
-
Differentiation: To induce differentiation into myotubes, replace the growth medium with differentiation medium (DMEM with 2% horse serum and 1% Penicillin-Streptomycin) once the cells reach 100% confluency.
-
This compound Treatment: Treat differentiated C2C12 myotubes with the desired concentration of this compound (dissolved in a suitable solvent like DMSO) for the specified duration as per the experimental design.
4.1.2. HEK293 Cell Culture for Reporter Assays
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Luciferase Reporter Gene Assay for ERRα Activity
This assay quantifies the ability of this compound to activate ERRα.
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well.
-
Transfection: Co-transfect the cells with an ERRα expression vector and a luciferase reporter plasmid containing ERR response elements. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer and a commercially available luciferase assay kit.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the expression of this compound target genes in C2C12 cells or mouse tissue.
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
-
Primer Sequences (Mouse):
-
Pdk4 Forward: 5'-GTCGAGCATCAAGAAAACCGTCC-3'
-
Pdk4 Reverse: 5'-GCGGTCAGTAATCCTCAGAGGA-3'
-
Ddit4: (Sequences to be obtained from relevant literature or designed using primer design software)
-
Slc25a25: (Sequences to be obtained from relevant literature or designed using primer design software)
-
Myh6: (Sequences to be obtained from relevant literature or designed using primer design software)
-
Housekeeping Gene (e.g., Gapdh, Actb): Use validated primers for a stable housekeeping gene for normalization.
-
-
qPCR Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
In Vivo Murine Studies
4.4.1. Animal Models and this compound Administration
-
Animal Models: C57BL/6J mice are commonly used for studies on diet-induced obesity and metabolic syndrome.
-
Housing: House mice in a temperature and light-controlled environment with ad libitum access to food and water, unless otherwise specified by the experimental protocol.
-
This compound Administration: this compound is typically administered via intraperitoneal (i.p.) injection at a dosage of 25-50 mg/kg, twice daily. The vehicle control is often a mixture of DMSO, Tween 80, and saline.
4.4.2. Comprehensive Laboratory Animal Monitoring System (CLAMS)
-
Acclimation: Acclimate mice to the metabolic cages for at least 24 hours before data collection.
-
Measurements: The CLAMS system continuously monitors oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and ambulatory activity.
-
Data Collection: Collect data over a defined period (e.g., 24-48 hours) to assess the impact of this compound on energy expenditure and substrate utilization.
4.4.3. Exercise Endurance Test
-
Apparatus: Use a motorized treadmill designed for rodents.
-
Acclimation: Acclimate the mice to the treadmill for several days before the test, with short running sessions at a low speed.
-
Test Protocol:
-
Start the treadmill at a low speed (e.g., 10 m/min).
-
Gradually increase the speed (e.g., by 2 m/min every 2 minutes) until the mice reach exhaustion.
-
Exhaustion is typically defined as the inability of the mouse to remain on the treadmill belt despite gentle prodding for a set period (e.g., 10 seconds).
-
-
Data Recorded: Record the total running time and distance for each mouse.
Experimental workflow for this compound studies.
Conclusion
This compound represents a significant advancement in the field of metabolic research, offering a powerful tool to dissect the molecular pathways regulated by ERRα and to explore novel therapeutic strategies for metabolic diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, fostering further investigation into the promising effects of this exercise mimetic. As research progresses, a deeper understanding of the long-term efficacy and safety of this compound will be crucial for its potential translation into clinical practice.
References
- 1. abeomics.com [abeomics.com]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]
- 4. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
The Exercise Mimetic Slu-PP-332: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slu-PP-332 has emerged as a significant research compound, demonstrating potential as an "exercise mimetic" with therapeutic implications for metabolic diseases. This synthetic small molecule acts as a potent pan-agonist of the Estrogen-Related Receptors (ERRs), with a notable preference for ERRα. Its ability to activate transcriptional programs typically associated with endurance exercise has positioned it as a compelling candidate for further investigation in the context of obesity, type 2 diabetes, and age-related muscle decline. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.
Introduction
The rising prevalence of metabolic disorders has spurred the search for novel therapeutic agents that can replicate the beneficial effects of physical exercise. This compound, a synthetic small molecule, was identified as a potent activator of the Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors that play a critical role in regulating cellular energy metabolism.[1][2] Developed at Saint Louis University, this compound has been shown to mimic the physiological and metabolic adaptations of endurance exercise, such as increased mitochondrial biogenesis, enhanced fatty acid oxidation, and improved insulin sensitivity.[3][4] This document serves as a technical resource for researchers, providing in-depth information on the preclinical evaluation of this compound.
Discovery and Mechanism of Action
This compound was developed through a focused effort to create novel modulators of ERRs.[5] It is a non-selective agonist for the three ERR isoforms (α, β, and γ), exhibiting the highest potency for ERRα. The activation of ERRα by this compound is central to its function as an exercise mimetic. ERRα is a key transcriptional regulator of genes involved in mitochondrial biogenesis and oxidative metabolism. Upon activation by this compound, ERRα partners with the transcriptional coactivator PGC-1α to stimulate the expression of a suite of genes that enhance cellular respiratory capacity and fatty acid utilization.
Signaling Pathway
The core mechanism of this compound involves the activation of the ERRα/PGC-1α signaling axis. This pathway is a master regulator of mitochondrial function and energy homeostasis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
| Parameter | ERRα | ERRβ | ERRγ | Reference |
| EC50 (nM) | 98 | 230 | 430 |
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Diet-induced obese mice | 50 mg/kg/day (i.p.) | 4 weeks | 20% reduction in fat mass, 30% reduction in fasting glucose, 50% improvement in insulin sensitivity. | |
| Aged rodents | 25 mg/kg/day (i.p.) | Not specified | 40% reduction in oxidative stress markers in kidney and liver. | |
| Normal weight mice | 50 mg/kg, twice daily (i.p.) | 28 days | Increased running endurance, increased oxidative muscle fibers. | |
| Diet-induced obese mice | 50 mg/kg, twice daily (i.p.) | 28 days | Decreased body weight and fat mass, reduced blood lipids. | |
| ob/ob mice | 50 mg/kg, twice daily (i.p.) | 12 days | Reduced obesity and improved insulin sensitivity. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell-Based Reporter Gene Assay
This protocol is designed to assess the agonist activity of this compound on the ERR isoforms.
Methodology:
-
Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transfection: Seed cells in 96-well plates. Co-transfect each well with an expression vector for the desired ERR isoform (ERRα, ERRβ, or ERRγ) and a luciferase reporter plasmid containing ERR response elements upstream of the luciferase gene. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curve and calculate the EC50 value using non-linear regression analysis.
In Vivo Study in Diet-Induced Obese (DIO) Mice
This protocol outlines the methodology for evaluating the effects of this compound on metabolic parameters in a mouse model of obesity.
Methodology:
-
Animal Model: Use male C57BL/6J mice. Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) until a significant increase in body weight and fat mass is observed compared to mice on a standard chow diet.
-
Acclimatization and Grouping: Acclimatize the DIO mice to the experimental conditions for at least one week. Randomly assign mice to treatment and vehicle control groups.
-
Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg) and frequency (e.g., twice daily) for the duration of the study (e.g., 28 days).
-
Monitoring: Monitor body weight, food intake, and water consumption regularly throughout the study.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) via i.p. injection and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Body Composition Analysis: Determine fat mass and lean mass using techniques such as dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR).
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect tissues (e.g., skeletal muscle, liver, adipose tissue) for further analysis, such as gene expression analysis (qPCR) for ERRα target genes or western blotting for protein expression.
Treadmill Endurance Test
This protocol is used to assess the effect of this compound on physical endurance in mice.
Methodology:
-
Acclimatization: Acclimatize mice to the treadmill apparatus for several days before the test. This typically involves placing the mice on the stationary treadmill for a short period and then running them at a low speed for a few minutes.
-
Testing Protocol:
-
Set the treadmill to a specific incline (e.g., 10 degrees).
-
Start the test at a low speed (e.g., 10 m/min) and gradually increase the speed at set intervals (e.g., increase by 2 m/min every 2 minutes).
-
Continue the test until the mouse reaches the point of exhaustion, which is typically defined as the inability to remain on the treadmill belt despite gentle encouragement (e.g., a mild electrical stimulus at the rear of the treadmill).
-
-
Data Collection: Record the total running time and distance for each mouse.
-
Data Analysis: Compare the mean running time and distance between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test).
Conclusion
This compound represents a promising pharmacological tool for dissecting the roles of ERRs in metabolic regulation and holds potential as a therapeutic agent for metabolic diseases. Its ability to mimic the beneficial effects of exercise by activating the ERRα/PGC-1α signaling pathway provides a strong rationale for its continued investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the multifaceted activities of this intriguing molecule. Further studies are warranted to fully elucidate its long-term efficacy and safety profile in preclinical models, which will be crucial for its potential translation to clinical applications.
References
Slu-PP-332: A Novel Synthetic ERR Agonist with Therapeutic Potential for Metabolic Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic syndrome, a constellation of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, represents a significant and growing global health challenge. Slu-PP-332, a synthetic small molecule, has emerged as a promising therapeutic candidate for metabolic syndrome. It acts as a pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ) with a preferential affinity for ERRα. As an "exercise mimetic," this compound activates metabolic pathways typically associated with physical endurance, leading to enhanced energy expenditure, increased fatty acid oxidation, and improved glucose homeostasis in preclinical models. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction
The prevalence of metabolic syndrome and its associated comorbidities, such as type 2 diabetes and cardiovascular disease, underscores the urgent need for innovative therapeutic strategies.[1][2][3] Physical exercise is a cornerstone of managing metabolic syndrome; however, adherence is often limited.[1][3] Pharmacological agents that can mimic the beneficial effects of exercise, so-called "exercise mimetics," represent a promising therapeutic avenue. This compound is a novel synthetic molecule that functions as an agonist for the Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors that are key regulators of cellular energy metabolism. By activating ERRs, particularly ERRα, this compound initiates a transcriptional program that mirrors the effects of endurance exercise, thereby improving multiple facets of metabolic health. This document serves as a technical resource for researchers and drug development professionals, summarizing the key preclinical findings and methodologies related to this compound's potential in treating metabolic syndrome.
Mechanism of Action
This compound is a pan-agonist of the Estrogen-Related Receptors, with preferential activity towards ERRα. ERRs are transcription factors that play a critical role in regulating genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation. The primary mechanism of this compound involves the activation of ERRα, which then recruits co-activators, most notably the Peroxisome Proliferator-Activated Receptor-gamma Coactivator-1 alpha (PGC-1α). This complex then binds to ERR response elements on the promoters of target genes, upregulating their expression.
Key downstream targets of the this compound/ERRα/PGC-1α signaling axis include:
-
Carnitine Palmitoyltransferase 1B (CPT1B): A rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.
-
Pyruvate Dehydrogenase Kinase 4 (PDK4): An enzyme that inhibits the conversion of pyruvate to acetyl-CoA, thereby promoting a shift from glucose to fatty acid oxidation for energy production.
-
Upregulation of genes involved in the Tricarboxylic Acid (TCA) cycle and Oxidative Phosphorylation (OXPHOS): This leads to enhanced mitochondrial respiration and ATP production.
This compound also demonstrates activity at ERRβ and ERRγ, although with lower potency. While ERRα activation is central to its effects on skeletal muscle and fatty acid oxidation, the role of ERRγ in the liver, particularly in regulating gluconeogenesis, is also of note. This compound's preference for ERRα over ERRγ may be advantageous in avoiding potential side effects related to increased hepatic glucose production.
Signaling Pathway of this compound in Metabolic Regulation
Caption: this compound signaling pathway in metabolic regulation.
Preclinical Efficacy Data
Preclinical studies in mouse models of obesity and metabolic syndrome have demonstrated the significant therapeutic potential of this compound. The quantitative data from these studies are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Receptor | EC50 (nM) |
| ERRα | 98 |
| ERRβ | 230 |
| ERRγ | 430 |
Table 2: Effects of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Result | Reference |
| Fat Mass | This compound (50 mg/kg/day for 4 weeks) | ↓ 20% | |
| Fasting Glucose | This compound (50 mg/kg/day for 4 weeks) | ↓ 30% | |
| Insulin Sensitivity | This compound (50 mg/kg/day for 4 weeks) | ↑ 50% | |
| Fatty Acid Oxidation | This compound (50 mg/kg/day) | ↑ 40% | |
| Hepatic Steatosis | This compound | Ameliorated | |
| White Adipose Tissue | This compound (28 days) | Reduction | |
| Fasting Insulin | This compound | Lower | |
| Glucose Tolerance | This compound | Improved |
Table 3: Effects of this compound in ob/ob Mice
| Parameter | Treatment Group | Result | Reference |
| Fat Mass | This compound | ↓ | |
| Liver Weight | This compound | ↓ | |
| Energy Expenditure | This compound | ↑ | |
| Fatty Acid Oxidation | This compound | ↑ |
Table 4: Effects of this compound on Exercise Performance and Muscle Physiology in Mice
| Parameter | Treatment Group | Result | Reference |
| Running Endurance | This compound | Increased | |
| Mitochondrial DNA Content (Skeletal Muscle) | This compound | ↑ 2.5-fold | |
| Oxidative Muscle Fibers | This compound | Shift toward | |
| Capillary Density in Muscle | This compound | Enhanced |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Animal Models and this compound Administration
-
Animal Models:
-
Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) to induce obesity and insulin resistance.
-
ob/ob Mice: Genetically obese mice with a mutation in the leptin gene, leading to hyperphagia and obesity.
-
-
This compound Administration:
-
Dose: Typically 25-50 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Once or twice daily.
-
Duration: Ranging from 12 days to 28 days.
-
In Vivo Metabolic Phenotyping
-
Fasting: Mice are fasted for 4-6 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer.
-
Glucose Administration: A bolus of glucose (1-2 g/kg body weight) is administered either orally (OGTT) via gavage or via intraperitoneal injection (IPGTT).
-
Blood Glucose Monitoring: Blood glucose levels are measured at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
Fasting: Mice are fasted for 4-6 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected, and blood glucose is measured.
-
Insulin Administration: A bolus of human insulin (e.g., 0.75-1.0 U/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specified time points post-insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.
-
Acclimation: Mice are individually housed in metabolic cages for a period of acclimation (e.g., 24 hours).
-
Data Collection: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously over a set period (e.g., 24-48 hours) using an open-circuit indirect calorimetry system.
-
Data Analysis:
-
Respiratory Exchange Ratio (RER): Calculated as VCO2/VO2 to determine the primary fuel source (RER ≈ 0.7 for fat, RER ≈ 1.0 for carbohydrates).
-
Energy Expenditure: Calculated from VO2 and RER values.
-
-
Animal Preparation: Mice are fasted overnight.
-
Isotope Administration: A radiolabeled fatty acid, such as [1-14C]palmitic acid, complexed to bovine serum albumin (BSA) is administered via intraperitoneal or intravenous injection.
-
Metabolic Trapping: Expired 14CO2 is trapped over a specified period using a trapping solution (e.g., NaOH).
-
Sample Analysis: The radioactivity in the trapping solution is measured by liquid scintillation counting to quantify the rate of fatty acid oxidation.
-
Tissue-Specific Oxidation: At the end of the experiment, tissues can be harvested to measure the incorporation of the radiolabel into acid-soluble metabolites.
In Vitro and Ex Vivo Assays
-
Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.
-
This compound Treatment: Differentiated myotubes are treated with this compound or vehicle for a specified duration (e.g., 24 hours).
-
Mitochondrial Stress Test: Oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer. Basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration are determined by the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Tissue/Cell Lysis and RNA Extraction: Tissues (e.g., skeletal muscle, liver, adipose tissue) or cells are homogenized, and total RNA is extracted.
-
Reverse Transcription: RNA is reverse transcribed into cDNA.
-
Quantitative PCR (qPCR): The expression levels of target genes (e.g., Pdk4, Cpt1b) are quantified by qPCR using specific primers.
-
Protein Extraction: Tissues or cells are lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., ERRα, PGC-1α, phosphorylated AMPK), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Tissue Fixation: Adipose tissue is fixed in 10% neutral buffered formalin.
-
Processing and Embedding: Tissues are dehydrated and embedded in paraffin.
-
Sectioning: 5 µm sections are cut and mounted on slides.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to visualize adipocyte size and morphology.
-
Imaging and Analysis: Images are captured using a microscope, and adipocyte size can be quantified using image analysis software.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound.
Safety and Toxicology
Preclinical studies have reported a favorable safety profile for this compound. In animal models, no acute toxicity or organ damage has been observed at effective doses. Specifically, there have been no reports of liver, kidney, or cardiac toxicity in these preclinical trials. Furthermore, this compound does not appear to affect appetite or food intake, nor does it act as a central nervous system stimulant. It is important to note that this compound is still in the early stages of development, and human clinical trials have not yet been conducted. Therefore, a comprehensive assessment of its long-term safety in humans is not yet available.
Future Directions and Conclusion
This compound represents a promising new class of therapeutic agents for the management of metabolic syndrome. Its ability to mimic the beneficial metabolic effects of exercise through the activation of the ERRα/PGC-1α signaling pathway offers a novel approach to treating obesity, insulin resistance, and dyslipidemia. The robust preclinical data demonstrating its efficacy in improving multiple metabolic parameters, coupled with a favorable initial safety profile, warrant further investigation.
Future research should focus on:
-
Human Clinical Trials: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with metabolic syndrome.
-
Long-term Safety Studies: To assess the potential for any long-term adverse effects.
-
Isoform-Selective Agonists: The development of more selective ERRα agonists could potentially enhance efficacy and minimize off-target effects.
-
Combination Therapies: Investigating the synergistic effects of this compound with other metabolic drugs.
Logical Relationship of this compound's Therapeutic Rationale
Caption: Therapeutic rationale for this compound.
References
- 1. Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor Alpha as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERRγ: a Junior Orphan with a Senior Role in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Slu-PP-332 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Slu-PP-332 is a synthetic, non-selective agonist of the estrogen-related receptors (ERRs), with the highest potency for ERRα (EC50 of 98 nM).[1][2] As a potent "exercise mimetic," this compound activates metabolic pathways that are typically induced by physical exercise.[3][4] This compound has demonstrated significant potential in preclinical mouse models for the treatment of metabolic disorders such as obesity and type 2 diabetes, as well as for improving muscle function and endurance.[1]
This document provides detailed application notes and experimental protocols for the in vivo use of this compound in mouse studies, based on currently available research.
Mechanism of Action
This compound functions by binding to and activating ERRα, a nuclear receptor that plays a pivotal role in the regulation of cellular energy metabolism. Activation of ERRα by this compound initiates a signaling cascade that upregulates the expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis. This leads to an increase in mitochondrial DNA and a subsequent enhancement of fatty acid oxidation and cellular respiration in tissues with high energy demands, such as skeletal muscle. The downstream effects mimic physiological adaptations to endurance exercise, including a shift toward more oxidative muscle fibers.
Data Presentation: Summary of In Vivo Efficacy in Mouse Models
The following table summarizes the key quantitative outcomes observed in various mouse models treated with this compound.
| Mouse Model | Treatment Regimen | Key Outcomes | Quantitative Results | Reference |
| Diet-Induced Obese (DIO) C57BL/6J Mice | 50 mg/kg, i.p., twice daily for 28 days | Weight loss, reduced fat mass, improved glucose metabolism, reduced hepatic steatosis | - 12% reduction in body weight- 20% reduction in fat mass- 30% reduction in fasting glucose- 50% improvement in insulin sensitivity- 40% increase in fatty acid oxidation | |
| ob/ob Mice | 50 mg/kg, i.p., twice daily for 12 days | Improved metabolic parameters | Data on specific quantitative improvements are pending further publication. | |
| Aged Rodents | 25 mg/kg/day for 8 weeks | Improved mitochondrial function, reduced oxidative stress | - 60% restoration of renal mitochondrial respiration- 40% reduction in oxidative stress markers | |
| Normal C57BL/6J Mice | 30-50 mg/kg, i.p., twice daily | Increased endurance, muscle fiber type switching, increased mitochondrial content | - ~70% increase in running duration- ~45-50% increase in running distance- 2.5-fold increase in skeletal muscle mitochondrial DNA |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in mice.
Diet-Induced Obesity (DIO) Mouse Model
This protocol is designed to induce an obese and insulin-resistant phenotype in mice, which is suitable for testing the therapeutic effects of this compound.
Materials:
-
Male C57BL/6J mice (20 weeks of age)
-
High-fat diet (HFD; 60% of calories from fat)
-
Standard chow diet
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate 20-week-old male C57BL/6J mice to the animal facility for at least one week on a standard chow diet.
-
After acclimation, switch the experimental group to a high-fat diet (60% fat) for 8 weeks. A control group should be maintained on the standard chow diet.
-
Monitor body weight and food intake weekly.
-
After 8 weeks on the HFD, the mice should have a significantly higher body weight and fat mass compared to the chow-fed controls, indicating the successful induction of diet-induced obesity.
-
The DIO mice are now ready for the administration of this compound or vehicle control.
This compound Administration
This protocol outlines the preparation and intraperitoneal administration of this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., DMSO, saline)
-
Sterile syringes and needles (27-30 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: this compound is sparingly soluble in DMSO. Prepare a stock solution by dissolving this compound in a suitable solvent. Further dilutions can be made in sterile saline for injection. The final concentration of the solvent should be non-toxic to the animals.
-
Dosing: For DIO models, a typical dose is 50 mg/kg administered intraperitoneally (i.p.) twice daily. For aged mice, a dose of 25 mg/kg per day has been used.
-
Weigh each mouse to calculate the precise injection volume.
-
Administer the calculated volume of this compound solution or vehicle control via intraperitoneal injection.
-
Continue the dosing regimen for the duration of the study (e.g., 28 days for DIO mice).
Glucose Tolerance Test (GTT)
This protocol is used to assess the effect of this compound on glucose clearance.
Materials:
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Lancets for tail vein blood collection
-
Animal scale
Procedure:
-
Fast the mice for 6 hours prior to the test, with free access to water.
-
At the start of the test (t=0), measure baseline blood glucose from a small tail snip.
-
Administer a 2 g/kg body weight dose of glucose via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.
-
Plot the blood glucose concentration over time to assess glucose tolerance.
Treadmill Endurance Test
This protocol evaluates the impact of this compound on physical endurance.
Materials:
-
Animal treadmill with adjustable speed and incline, and a shock grid motivator.
Procedure:
-
Acclimation: Acclimate the mice to the treadmill for 3 consecutive days prior to the test. This involves placing the mice on the treadmill for 5-10 minutes at a low speed (e.g., 10 m/min) without the shock stimulus.
-
Testing:
-
Place the mice in individual lanes on the treadmill.
-
Start the treadmill at a low speed (e.g., 5-10 m/min).
-
Gradually increase the speed at set intervals (e.g., increase by 2 m/min every 2 minutes).
-
Enable the shock grid as a motivator.
-
Continue the test until the mice reach exhaustion. Exhaustion is typically defined as the inability to continue running despite the stimulus, often indicated by spending a set amount of time on the shock grid (e.g., >10 consecutive seconds).
-
-
Record the total running time and distance for each mouse.
Tissue Collection and Analysis
This protocol describes the collection and processing of tissues for downstream molecular and histological analysis.
Materials:
-
Surgical tools for dissection
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Cryovials
-
Liquid nitrogen or dry ice
Procedure:
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Immediately perform dissection to collect tissues of interest, such as skeletal muscle (e.g., gastrocnemius, quadriceps), liver, and adipose tissue.
-
For Histology:
-
Fix a portion of the tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue for paraffin embedding and subsequent sectioning and staining (e.g., H&E, immunofluorescence for muscle fiber typing).
-
-
For Molecular Analysis (qPCR, Western Blot):
-
Rinse a separate portion of the tissue in ice-cold PBS.
-
Blot dry and place in a pre-labeled cryovial.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
For qPCR, extract RNA and perform reverse transcription followed by quantitative PCR using primers for target genes such as Pgc-1α, Cpt1b, and Cox4i1.
-
For Western blotting, extract protein and probe for proteins of interest involved in mitochondrial function and metabolism.
-
Safety Considerations
This compound is a research compound and is not for human or veterinary use. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses when handling the compound. All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
References
Optimal Slu-PP-332 Dosage and Administration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slu-PP-332 is a synthetic small molecule agonist of the Estrogen-Related Receptors (ERRs), with the highest potency for ERRα. By activating these nuclear receptors, this compound mimics the effects of aerobic exercise, leading to enhanced mitochondrial biogenesis, increased fatty acid oxidation, and improved overall metabolic function in preclinical models. These characteristics make this compound a valuable tool for in vitro studies of metabolic diseases, muscle physiology, and mitochondrial function. This document provides detailed application notes and protocols for the optimal dosage and administration of this compound in various cell culture systems.
Introduction
This compound acts as a potent activator of the PGC-1α/ERRα signaling axis, a key regulatory pathway in cellular energy metabolism.[1] This pathway governs the expression of genes involved in mitochondrial respiration, glucose and fatty acid metabolism, and thermogenesis.[1][2] In cell culture, this compound has been shown to increase the expression of ERR target genes, such as Pyruvate Dehydrogenase Kinase 4 (Pdk4), and enhance mitochondrial respiration in skeletal muscle cell lines.[3] Understanding the optimal dosage and administration of this compound is critical for obtaining reliable and reproducible results in vitro.
Data Presentation
The following table summarizes the effective concentrations of this compound in various cell lines and assays based on published literature.
| Cell Line | Assay Type | Effective Concentration | Key Findings |
| HEK293 | ERRα Reporter Assay | EC50: 98 nM | Potent activation of ERRα transcriptional activity. |
| HEK293 | ERRβ Reporter Assay | EC50: 230 nM | Moderate activation of ERRβ transcriptional activity. |
| HEK293 | ERRγ Reporter Assay | EC50: 430 nM | Lower potency activation of ERRγ transcriptional activity. |
| C2C12 Myoblasts | Gene Expression (Pdk4) | 0 - 5 µM (24 hours) | Dose-dependent increase in the expression of the ERR target gene Pdk4. |
| C2C12 Myoblasts | Mitochondrial Respiration | 10 µM | Significant increase in mitochondrial respiration. |
| Human Primary Myoblasts | Gene Expression | Not specified | Used to examine effects on gene expression patterns. |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound.
References
Slu-PP-332 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Slu-PP-332 is a synthetic small molecule that functions as a potent pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), with the highest affinity for ERRα.[1] It is classified as an "exercise mimetic" because it activates metabolic pathways typically associated with aerobic exercise.[2][3] By targeting ERRα, a key regulator of energy metabolism, this compound stimulates mitochondrial biogenesis, enhances fatty acid oxidation, and improves glucose homeostasis in preclinical models. These characteristics make it a valuable research tool for studying metabolic diseases such as obesity, type 2 diabetes, and metabolic syndrome, as well as for investigating muscle physiology and mitochondrial function.
This document provides detailed information on the solubility and preparation of this compound for experimental use, along with comprehensive protocols for key in vitro and in vivo assays.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₈H₁₄N₂O₂ |
| Molecular Weight | 290.32 g/mol |
| CAS Number | 303760-60-3 |
| Appearance | Solid powder |
| Purity | ≥98% |
| Mechanism of Action | Pan-agonist of Estrogen-Related Receptors (ERRs) |
| EC₅₀ for ERRα | 98 nM |
| EC₅₀ for ERRβ | 230 nM |
| EC₅₀ for ERRγ | 430 nM |
Solubility and Solution Preparation
Proper dissolution of this compound is critical for its activity in experimental settings. This section provides guidelines for preparing stock solutions and formulations for in vitro and in vivo applications.
Solubility Data
| Solvent | Maximum Concentration/Solubility | Notes |
| DMSO | Soluble to 100 mM (29.03 mg/mL) | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic, which can reduce solubility. |
| Ethanol | Slightly soluble (0.1-1 mg/mL) |
Preparation of Stock Solutions for In Vitro Use
For most cell-based assays, a concentrated stock solution in DMSO is recommended.
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Preparation of Formulations for In Vivo Use
Several formulations have been described for the administration of this compound to animals. The choice of vehicle will depend on the route of administration and the experimental design.
Protocol 1: PEG300, Tween-80, and Saline Formulation
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (40% of the final volume).
-
Add Tween-80 to the tube (5% of the final volume).
-
Add saline to reach the final desired volume (45% of the final volume).
-
Mix the solution thoroughly until it is clear. This formulation should be prepared fresh before each use.
Protocol 2: Corn Oil Formulation
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to reach the final desired volume (90% of the final volume).
-
Mix the solution thoroughly. This formulation should be prepared fresh before each use.
Protocol 3: SBE-β-CD in Saline Formulation
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to reach the final desired volume (90% of the final volume).
-
Mix the solution thoroughly until it is clear. This formulation should be prepared fresh before each use.
Signaling Pathway
This compound exerts its effects by activating the Estrogen-Related Receptor α (ERRα). This initiates a signaling cascade that upregulates the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. The subsequent increase in downstream target genes, such as Pyruvate dehydrogenase kinase 4 (Pdk4), leads to enhanced mitochondrial function, increased fatty acid oxidation, and improved glucose metabolism, effectively mimicking the physiological effects of aerobic exercise.
Experimental Protocols
This section provides detailed protocols for key in vitro and in vivo experiments to assess the activity of this compound.
In Vitro Experiment: Mitochondrial Respiration in C2C12 Myotubes
This protocol describes how to measure the effect of this compound on mitochondrial respiration in differentiated C2C12 muscle cells using a Seahorse XF Analyzer.
Experimental Workflow:
Materials:
-
C2C12 myoblast cell line
-
Growth Medium: DMEM with 10-20% FBS and 1% Penicillin/Streptomycin
-
Differentiation Medium: DMEM with 2% horse serum and 1% Penicillin/Streptomycin
-
This compound stock solution (in DMSO)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Seahorse XF Assay Kit (including calibration solution and assay medium)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Protocol:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Growth Medium at 37°C and 5% CO₂.
-
Seed C2C12 cells in a Seahorse XF Cell Culture Microplate at an appropriate density.
-
Once cells reach confluence, switch to Differentiation Medium to induce myotube formation.
-
Allow cells to differentiate for 3-5 days, replacing the medium daily.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in Differentiation Medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Treat the differentiated C2C12 myotubes with this compound at the desired concentrations for the specified duration (e.g., 24 hours). Include a vehicle control (DMSO) group.
-
-
Seahorse XF Mitochondrial Respiration Assay:
-
Hydrate the Seahorse XF sensor cartridge with the calibration solution overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, replace the culture medium in the cell plate with pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibration plate with the cell plate and initiate the assay.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.
-
-
Data Analysis:
-
Normalize the OCR data to the number of cells or protein content per well.
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Compare the mitochondrial respiration parameters between this compound-treated and vehicle-treated cells.
-
In Vitro Experiment: Gene Expression Analysis by qPCR
This protocol outlines the steps to quantify the expression of this compound target genes, such as Pdk4, in C2C12 cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture and differentiate C2C12 cells as described in section 5.1.
-
Treat the differentiated myotubes with this compound and a vehicle control for the desired time.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (Pdk4) and a reference gene (e.g., Gapdh or Actb), and a qPCR master mix (e.g., SYBR Green).
-
Mouse Pdk4 Primer Sequences:
-
Forward: 5'-AAGGACCCTGAGACCAAGCC-3'
-
Reverse: 5'-TCTTCGACCTTGGGCGTGAT-3'
-
-
Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples.
-
In Vivo Experiment: Glucose Tolerance Test (GTT) in Mice
This protocol describes a standard intraperitoneal glucose tolerance test (IPGTT) in mice to evaluate the effect of this compound on glucose metabolism.
Experimental Workflow:
Materials:
-
Male C57BL/6J mice (e.g., 8-12 weeks old)
-
This compound formulation for in vivo use
-
Sterile 20% Dextrose solution
-
Glucometer and glucose test strips
-
Restraining device for mice
-
Syringes and needles for IP injection
Protocol:
-
Animal Acclimatization and Treatment:
-
Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Administer this compound or vehicle to the mice according to the desired dosing regimen (e.g., 50 mg/kg, intraperitoneally, twice daily for a specified number of days).
-
-
Fasting:
-
Fast the mice for 5-6 hours before the GTT. Ensure free access to water during the fasting period.
-
-
Baseline Blood Glucose Measurement:
-
Gently restrain the mouse and obtain a small drop of blood from the tail tip.
-
Measure the baseline blood glucose level (t=0) using a glucometer.
-
-
Glucose Administration:
-
Inject a 20% dextrose solution intraperitoneally at a dose of 2 g/kg of body weight.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at several time points after the glucose injection, typically at 15, 30, 60, 90, and 120 minutes.
-
-
Data Analysis:
-
Plot the blood glucose concentrations over time for both the this compound-treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
Compare the glucose tolerance between the two groups to determine the effect of this compound.
-
Safety Precautions
This compound is for research use only and is not intended for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols for Slu-PP-332 in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Slu-PP-332 is a synthetic, orally active small molecule that functions as a pan-agonist of the Estrogen-Related Receptors (ERRs), with a notable preference for the ERRα isoform.[1][2] It is classified as an "exercise mimetic" because it activates metabolic pathways typically stimulated by physical exercise.[3][4][5] In preclinical studies using diet-induced obesity (DIO) mouse models, this compound has demonstrated significant potential for treating metabolic diseases by promoting fat loss, improving glucose homeostasis, and enhancing mitochondrial function. These application notes provide a comprehensive guide for utilizing this compound in DIO research, including detailed experimental protocols and expected outcomes.
Mechanism of Action
This compound exerts its effects by binding to and activating ERRα, ERRβ, and ERRγ. The EC50 values are approximately 98 nM for ERRα, 230 nM for ERRβ, and 430 nM for ERRγ. Activation of these orphan nuclear receptors, particularly ERRα, initiates a transcriptional cascade that upregulates genes involved in:
-
Mitochondrial Biogenesis: Increases the number and function of mitochondria, the powerhouses of the cell.
-
Fatty Acid Oxidation: Promotes the burning of fat for energy.
-
Glucose Metabolism: Improves insulin sensitivity and glucose tolerance.
-
Energy Expenditure: Increases the body's overall metabolic rate.
A key target in this pathway is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. By activating the PGC-1α/ERRα axis, this compound effectively reprograms cellular metabolism to mimic an endurance-trained state.
Caption: this compound signaling pathway.
Data Presentation: Effects of this compound in DIO Mice
The following tables summarize the quantitative effects of this compound observed in preclinical studies using mouse models of diet-induced obesity.
Table 1: Effects on Body Composition and Weight
| Parameter | Treatment Group | Duration | Result | Citation(s) |
|---|---|---|---|---|
| Body Weight | Obese Mice | 1 month (twice daily) | 12% reduction | |
| Fat Mass Gain | Obese Mice | 1 month (twice daily) | Gained 10 times less fat than untreated mice | |
| Fat Mass | Diet-Induced Obese Mice | 4 weeks (50 mg/kg/day) | 20% reduction | |
| Fat Mass | ob/ob Mice | 15 days | Significant reduction |
| Liver Weight | ob/ob Mice | 15 days | Significant reduction | |
Table 2: Effects on Metabolic Parameters
| Parameter | Treatment Group | Duration | Result | Citation(s) |
|---|---|---|---|---|
| Fasting Glucose | Diet-Induced Obese Mice | 4 weeks (50 mg/kg/day) | 30% reduction | |
| Insulin Sensitivity | Diet-Induced Obese Mice | 4 weeks (50 mg/kg/day) | 50% improvement | |
| Glucose Tolerance | Diet-Induced Obese Mice | Not Specified | Improved | |
| Fatty Acid Oxidation | Diet-Induced Obese Mice | Not Specified | 40% increase | |
| Energy Expenditure | Diet-Induced Obese Mice | Not Specified | Increased |
| Hepatic Steatosis | Diet-Induced Obese Mice | 28 days | Ameliorated | |
Experimental Protocols
This section provides detailed methodologies for a typical study investigating the effects of this compound in a diet-induced obesity mouse model.
Diet-Induced Obesity (DIO) Model Induction
Objective: To induce an obese and pre-diabetic phenotype in mice.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD): 45-60% kcal from fat (e.g., Research Diets D12492 or similar)
-
Control Diet: Standard chow with ~10% kcal from fat
-
Animal caging with ad libitum access to food and water
-
Weighing scale
Protocol:
-
Acclimate male C57BL/6J mice for at least one week upon arrival, providing standard chow and water ad libitum.
-
At 6-8 weeks of age, randomize mice into two groups: a control group and a high-fat diet (HFD) group.
-
Provide the control group with the standard chow and the HFD group with the high-fat diet.
-
House the animals in a temperature-controlled room (20-23°C) with a 12-hour light/dark cycle.
-
Monitor body weight and food intake weekly.
-
Continue the respective diets for 10-15 weeks to establish a stable obese phenotype, characterized by significantly increased body weight and impaired glucose tolerance compared to the control group.
This compound Administration
Objective: To treat DIO mice with this compound.
Materials:
-
This compound powder
-
Vehicle for dissolution (e.g., DMSO, saline). The appropriate vehicle should be determined based on the manufacturer's instructions and solubility data. This compound is soluble in DMSO.
-
Syringes and needles for intraperitoneal (i.p.) injection
-
DIO mice from Protocol 1
Protocol:
-
After the 10-15 week HFD period, further randomize the HFD mice into two subgroups: Vehicle control and this compound treatment.
-
Prepare the this compound dosing solution. For example, dissolve this compound in a suitable vehicle to achieve a final concentration for a dosage of 50 mg/kg body weight.
-
Administer this compound (50 mg/kg) or an equivalent volume of vehicle via intraperitoneal injection.
-
Dosing is typically performed twice daily (b.i.d.) for a duration of 12 to 28 days.
-
Continue to monitor body weight and food intake daily throughout the treatment period.
Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess glucose clearance and insulin sensitivity.
Materials:
-
Glucometer and test strips
-
20% Dextrose solution (sterile)
-
Mouse restraining device
-
Scalpel or lancet
-
Timer
Protocol:
-
Fast mice for 5-6 hours by removing food but allowing access to water.
-
Weigh each mouse to calculate the glucose dose.
-
Obtain a baseline blood glucose reading (t=0) by making a small incision at the tip of the tail and applying a drop of blood to the glucometer strip.
-
Inject a 20% dextrose solution intraperitoneally at a dose of 1-2 g/kg body weight. The injection volume in µl can be calculated as: 10 x body weight (g) for a 2g/kg dose.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection, collecting blood from the same tail incision.
-
Plot the blood glucose concentration over time for each group. An improvement in glucose tolerance is indicated by a lower and faster return to baseline glucose levels.
Indirect Calorimetry (CLAMS)
Objective: To measure energy expenditure, respiratory exchange ratio (RER), and physical activity.
Materials:
-
Comprehensive Lab Animal Monitoring System (CLAMS) or similar indirect calorimetry system
-
Powdered diet corresponding to the HFD
-
Acclimation cages
Protocol:
-
Acclimate mice to the CLAMS cages and powdered diet for at least 48 hours before data collection begins. This minimizes stress from a new environment.
-
Place individual mice into the calorimetry chambers with ad libitum access to their respective powdered diet and water.
-
Set the system to monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously.
-
Data is typically collected over a 48-hour period to capture two full light/dark cycles.
-
Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) to determine fuel source utilization (an RER closer to 0.7 indicates fat oxidation, while an RER closer to 1.0 indicates carbohydrate oxidation).
-
Calculate energy expenditure using the Weir equation or a simplified formula provided by the system software.
-
Simultaneously, monitor locomotor activity using infrared beams and food/water intake using integrated sensors.
Caption: Experimental workflow for this compound in DIO mice.
Conclusion
This compound is a potent ERR agonist that effectively mimics the metabolic benefits of exercise in diet-induced obesity models. It has been shown to reduce fat mass, improve glucose metabolism, and increase energy expenditure without altering food intake. The protocols outlined above provide a framework for researchers to investigate the therapeutic potential of this compound and similar compounds for metabolic syndrome, obesity, and type 2 diabetes. Rigorous adherence to standardized protocols for DIO induction and metabolic phenotyping is crucial for obtaining reproducible and reliable data.
References
Application Notes and Protocols for Measuring Slu-PP-332 Activity In Vitro
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the in vitro activity of Slu-PP-332, a synthetic small molecule agonist of the Estrogen-Related Receptors (ERRs), particularly ERRα.
Introduction
This compound is an exercise mimetic that activates ERRα, a key regulator of energy metabolism and mitochondrial biogenesis.[1][2][3] In vitro assays are crucial for characterizing the potency and mechanism of action of this compound. This document outlines protocols for three key in vitro assays: a luciferase reporter assay to measure ERRα activation, a quantitative PCR (qPCR) assay to quantify the expression of a downstream target gene, and a mitochondrial respiration assay to assess the functional cellular response. This compound is a pan-Estrogen Receptor/ERR agonist with reported EC50 values of 98 nM for ERRα, 230 nM for ERRβ, and 430 nM for ERRγ.[4][5]
Data Presentation
The following table summarizes the key quantitative parameters of this compound activity as reported in the literature.
| Parameter | Receptor/Target | Value | Cell Line | Assay Type |
| EC50 | ERRα | 98 nM | HEK293 | Luciferase Reporter Assay |
| EC50 | ERRβ | 230 nM | HEK293 | Luciferase Reporter Assay |
| EC50 | ERRγ | 430 nM | HEK293 | Luciferase Reporter Assay |
| Effective Concentration | ERR Target Gene (Pdk4) | 0-5 µM | C2C12 myocytes | qPCR |
| Effective Concentration | Mitochondrial Respiration | 10 µM | C2C12 skeletal myoblasts | Cellular Respiration Assay |
Signaling Pathway of this compound
This compound acts as an agonist for ERRα. Upon binding, it promotes the recruitment of co-activators such as PGC-1α, leading to the transcriptional activation of target genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.
Caption: this compound signaling pathway.
Experimental Protocols
ERRα Luciferase Reporter Assay
This assay quantifies the ability of this compound to activate ERRα by measuring the expression of a luciferase reporter gene under the control of an ERRα-responsive promoter.
Experimental Workflow:
Caption: Luciferase reporter assay workflow.
Materials:
-
HEK293 cells
-
ERRα expression vector
-
Estrogen Response Element (ERE)-luciferase reporter vector
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Co-transfection: Co-transfect the cells with the ERRα expression vector and the ERE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium. A typical concentration range would be from 1 pM to 10 µM.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Quantitative PCR (qPCR) for Pdk4 Gene Expression
This protocol measures the change in the expression of Pyruvate Dehydrogenase Kinase 4 (Pdk4), a known downstream target of ERRα, in response to this compound treatment in C2C12 myoblasts.
Experimental Workflow:
Caption: qPCR workflow for Pdk4 expression.
Materials:
-
C2C12 myoblasts
-
DMEM with 10% FBS
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Pdk4 and a housekeeping gene (e.g., GAPDH, 18S)
-
qPCR instrument
Protocol:
-
Cell Seeding: Seed C2C12 myoblasts in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle control for 24 hours.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction using a qPCR master mix, the synthesized cDNA, and primers for Pdk4 and a housekeeping gene. Run the reaction in a qPCR instrument.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in Pdk4 gene expression in this compound-treated cells relative to the vehicle-treated control.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in C2C12 myoblasts treated with this compound.
Experimental Workflow:
Caption: Seahorse XF mitochondrial respiration assay workflow.
Materials:
-
C2C12 myoblasts
-
Seahorse XF Cell Culture Microplate
-
DMEM with 10% FBS
-
This compound
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Cell Seeding: Seed C2C12 myoblasts in a Seahorse XF cell culture microplate at an optimal density determined by a preliminary experiment.
-
Treatment: Treat the cells with this compound (e.g., 10 µM) or vehicle control and incubate for 24 hours.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Mitochondrial Stress Test: Load the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the injector ports of the sensor cartridge. Place the cell plate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol.
-
Data Analysis: The Seahorse XF software will measure the OCR in real-time. Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between this compound-treated and control cells.
References
- 1. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Slu-PP-332 Delivery in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the delivery of Slu-PP-332 in animal research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. This compound is a synthetic, orally active, small-molecule pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), with the highest potency for ERRα.[1][2] It functions as an "exercise mimetic" by activating metabolic pathways associated with endurance training, making it a molecule of interest for metabolic diseases, obesity, and age-related muscle decline.[3][4][5]
Data Presentation
The following tables summarize the quantitative data available for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 for ERRα | 98 nM | HEK293 | |
| EC50 for ERRβ | 230 nM | HEK293 | |
| EC50 for ERRγ | 430 nM | HEK293 |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Diet-Induced Obese Mice | 50 mg/kg/day, intraperitoneal injection for 4 weeks | - 20% reduction in fat mass- 30% reduction in fasting glucose- 50% improvement in insulin sensitivity- 40% increase in fatty acid oxidation | |
| Aged Rodents | 25 mg/kg/day for 8 weeks | - 40% reduction in oxidative stress markers (malondialdehyde, 8-OHdG) in kidney and liver- Inhibition of age-related increases in albuminuria and kidney weight | |
| Normal Weight Mice | 50 mg/kg, twice daily intraperitoneal injection | - Increased running endurance (70% longer, 45% further)- Increased proportion of type IIa oxidative skeletal muscle fibers | |
| ob/ob Mice | 50 mg/kg, twice daily intraperitoneal injection for 15 days | - Reduced body weight and fat mass- Reduced hepatic steatosis- Increased resting energy expenditure |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo studies.
References
- 1. ujpronline.com [ujpronline.com]
- 2. umbrellalabs.is [umbrellalabs.is]
- 3. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Estrogen-Related Receptor Agonist Exercise Mimetic Performs Well in Mice – Fight Aging! [fightaging.org]
Quantifying the Effects of Slu-PP-332 on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Slu-PP-332 is a synthetic, orally bioavailable small molecule that functions as a pan-agonist of the estrogen-related receptors (ERRα, ERRβ, and ERRγ), with the highest potency for ERRα.[1] As a potent exercise mimetic, this compound activates a transcriptional program analogous to that induced by aerobic exercise, leading to profound effects on cellular metabolism.[2] It has been shown to increase mitochondrial biogenesis, enhance fatty acid oxidation, and improve insulin sensitivity in preclinical models.[2] These characteristics make this compound a compelling compound for research in metabolic diseases, age-related decline, and conditions where exercise is beneficial but not feasible.
This document provides detailed application notes and protocols for quantifying the effects of this compound on gene expression, enabling researchers to robustly assess its biological activity in both in vitro and in vivo models.
Mechanism of Action: ERRα-Mediated Transcriptional Regulation
This compound exerts its effects by binding to and activating the ERR family of orphan nuclear receptors. ERRα, the primary target, is a key regulator of cellular energy metabolism. Upon activation by this compound, ERRα orchestrates the expression of a suite of genes involved in key metabolic pathways. A central coactivator in this process is the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which works in concert with ERRα to drive the expression of genes related to mitochondrial function and energy expenditure.
Data Presentation: Quantitative Gene Expression Analysis
Treatment with this compound leads to significant changes in the expression of genes involved in metabolic regulation. The following tables summarize the agonistic activity of this compound and the observed changes in the expression of key target genes in preclinical models.
Table 1: Agonistic Activity of this compound on ERR Isoforms
| Receptor | EC50 (nM) |
| ERRα | 98 |
| ERRβ | 230 |
| ERRγ | 430 |
Data derived from reporter gene assays in HEK293 cells.
Table 2: Illustrative Upregulation of Key ERRα Target Genes by this compound
| Gene | Gene Name | Function | Fold Change (Illustrative) |
| Pdk4 | Pyruvate Dehydrogenase Kinase 4 | Inhibits glucose oxidation, promotes fatty acid oxidation | ↑↑↑ |
| Ddit4 | DNA Damage Inducible Transcript 4 | Negative regulator of mTOR signaling | ↑↑ |
| Cpt1b | Carnitine Palmitoyltransferase 1B | Rate-limiting enzyme in fatty acid oxidation | ↑↑ |
| Cox4i1 | Cytochrome c Oxidase Subunit 4I1 | Component of the mitochondrial respiratory chain | ↑ |
Note: This table is illustrative, based on findings that this compound induces an "aerobic exercise genetic program." Precise fold changes can vary based on the experimental model, dosage, and duration of treatment. Researchers should perform their own quantitative analyses to determine the exact fold changes in their system of interest.
Experimental Protocols
The following protocols provide a framework for conducting experiments to quantify the effects of this compound on gene expression.
Experimental Workflow Overview
Protocol 1: In Vitro Treatment of C2C12 Myoblasts
This protocol describes the treatment of a murine myoblast cell line, C2C12, to assess the direct effects of this compound on muscle cell gene expression.
Materials:
-
C2C12 myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding: Seed C2C12 cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare working solutions of this compound in culture medium at final concentrations ranging from 1 µM to 10 µM. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Harvest:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer for RNA extraction (e.g., TRIzol or the lysis buffer from an RNA purification kit).
-
Protocol 2: In Vivo Treatment of Mice
This protocol provides a general guideline for the administration of this compound to mice to study its effects on gene expression in various tissues.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% Saline)
-
Syringes and needles for intraperitoneal (IP) injection
-
Animal housing and handling equipment
Procedure:
-
Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Dosing Solution Preparation: Prepare the this compound dosing solution in the vehicle at the desired concentration. A typical dose is 25-50 mg/kg body weight.
-
Administration: Administer this compound or vehicle control to the mice via intraperitoneal (IP) injection. A common regimen is twice daily for a period of 1 to 4 weeks.
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice using an approved method.
-
Quickly dissect the tissues of interest (e.g., skeletal muscle, liver, heart).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until RNA extraction.
-
Protocol 3: Total RNA Extraction
This protocol is a general guideline for TRIzol-based RNA extraction from cultured cells or tissues.
Materials:
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Homogenization:
-
Cells: Add 1 mL of TRIzol to the cell pellet or culture dish and pass the lysate through a pipette several times.
-
Tissues: Homogenize the frozen tissue in 1 mL of TRIzol using a mechanical homogenizer.
-
-
Phase Separation:
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Discard the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Protocol 4: RNA-Sequencing and Data Analysis
For a comprehensive, unbiased view of gene expression changes, RNA-sequencing is the recommended method.
Procedure:
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., mouse mm10) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control groups. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Protocol 5: RT-qPCR Validation
It is crucial to validate the results from RNA-sequencing with a targeted gene expression analysis method like Reverse Transcription Quantitative PCR (RT-qPCR).
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Primer Design and Validation: Design primers for the genes of interest. Validate primer efficiency through a standard curve analysis.
-
qPCR Reaction: Set up qPCR reactions containing cDNA, primers, and master mix.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Compare the fold changes obtained from RT-qPCR with the RNA-sequencing data to validate the findings.
-
Conclusion
This compound is a powerful research tool for investigating the molecular pathways that mimic the beneficial effects of exercise. The protocols outlined in this document provide a comprehensive guide for researchers to quantify the impact of this compound on gene expression. Rigorous and reproducible quantification of these changes is essential for elucidating the full therapeutic potential of this promising compound.
References
Application Notes and Protocols: Slu-PP-332 in Combination with Metabolic Research Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational compound Slu-PP-332, its mechanism of action, and its potential for use in combination with other metabolic research compounds. The information is intended for research purposes only.
This compound: A Potent ERRα Agonist and Exercise Mimetic
This compound is a synthetic small molecule that acts as a pan-agonist of the Estrogen-Related Receptors (ERRs), with the highest potency for ERRα (EC50 = 98 nM)[1][2]. As an "exercise mimetic," this compound activates metabolic pathways that are typically induced by physical exercise[3][4][5].
Mechanism of Action:
This compound binds to and activates ERRα, a nuclear receptor that plays a crucial role in regulating cellular energy metabolism. This activation leads to the upregulation of a cascade of genes involved in:
-
Mitochondrial Biogenesis: Increased formation of new mitochondria, the powerhouses of the cell.
-
Fatty Acid Oxidation: Enhanced burning of fats for energy.
-
Glucose Metabolism: Improved uptake and utilization of glucose.
-
Oxidative Phosphorylation: More efficient energy production within the mitochondria.
Key downstream targets of the this compound/ERRα pathway include Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis, and Uncoupling Proteins (UCPs) which are involved in thermogenesis.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via ERRα activation.
Preclinical Data for this compound (Standalone)
The following table summarizes key findings from preclinical studies on this compound in mouse models.
| Parameter | Model | Treatment Regimen | Key Findings | Reference(s) |
| Endurance | Normal-weight mice | 50 mg/kg, twice daily | 70% increase in running time and 45% increase in distance | |
| Body Weight | Obese mice | Twice daily for 1 month | 12% loss of body weight and 10-fold less fat gain | |
| Fat Mass | Diet-induced obese mice | 50 mg/kg/day for 4 weeks | 20% reduction in fat mass | |
| Fasting Glucose | Diet-induced obese mice | 50 mg/kg/day for 4 weeks | 30% reduction in fasting glucose | |
| Insulin Sensitivity | Diet-induced obese mice | 50 mg/kg/day for 4 weeks | 50% improvement in insulin sensitivity | |
| Mitochondrial DNA | Skeletal muscle of mice | 50 mg/kg/day for 4 weeks | 2.5-fold increase in mitochondrial DNA content |
This compound in Combination with Other Metabolic Research Compounds
Disclaimer: The following sections describe potential combinations of this compound with other metabolic research compounds. This information is based on theoretical synergistic effects derived from their mechanisms of action and anecdotal reports. Rigorous scientific studies validating these combinations are currently lacking. Researchers should exercise caution and conduct their own validation studies.
This compound and Metformin
Rationale for Combination:
Metformin is a widely used drug for type 2 diabetes that primarily acts by activating AMP-activated protein kinase (AMPK). AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation. The this compound/ERRα pathway and the metformin/AMPK pathway converge on several downstream targets, including PGC-1α, suggesting a potential for synergistic effects on mitochondrial function and overall metabolic health.
Hypothetical Signaling Pathway Interaction:
Caption: Hypothetical synergistic action of this compound and Metformin.
This compound and GW501516 (Cardarine)
Rationale for Combination:
GW501516, also known as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARδ is another nuclear receptor that plays a critical role in fatty acid metabolism. There is evidence of crosstalk between the ERRα and PPAR signaling pathways, suggesting that co-activation could lead to a more robust enhancement of fatty acid oxidation and endurance than either compound alone.
Hypothetical Signaling Pathway Interaction:
Caption: Hypothetical synergistic action of this compound and GW501516.
This compound and BAM-15
Rationale for Combination:
BAM-15 is a mitochondrial uncoupler that increases energy expenditure by dissipating the proton gradient across the inner mitochondrial membrane, leading to heat production instead of ATP synthesis. Combining a mitochondrial biogenesis stimulator like this compound with a mitochondrial uncoupler like BAM-15 could theoretically create a powerful synergistic effect: this compound increases the number of mitochondria, while BAM-15 makes them work harder, leading to a significant increase in overall energy expenditure.
Hypothetical Workflow for Synergistic Effect:
References
- 1. weightlossstuff.com [weightlossstuff.com]
- 2. PPARα-ERRα crosstalk mitigates metabolic dysfunction-associated steatotic liver disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]
- 5. jrenendo.com [jrenendo.com]
Best practices for handling and storing Slu-PP-332
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the handling, storage, and experimental use of Slu-PP-332, a potent pan-agonist of the Estrogen-Related Receptors (ERRs) with particular affinity for ERRα. This compound serves as a valuable tool for investigating metabolic pathways, mitochondrial function, and cellular processes mimicking aerobic exercise.
Product Information
| Property | Value | Reference |
| Chemical Name | 4-hydroxy-N'-[(Z)-naphthalen-2-ylmethylideneamino]benzamide | [1] |
| CAS Number | 303760-60-3 | [1] |
| Molecular Formula | C₁₈H₁₄N₂O₂ | [1] |
| Molecular Weight | 290.32 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% |
Mechanism of Action
This compound is a synthetic small molecule that functions as an agonist for all three Estrogen-Related Receptor (ERR) isoforms (α, β, and γ). It exhibits the highest potency for ERRα. ERRs are nuclear receptors that play a critical role in the regulation of cellular energy metabolism, mitochondrial biogenesis, and oxidative phosphorylation. By activating ERRs, this compound mimics the effects of aerobic exercise at a cellular level, leading to increased energy expenditure and fatty acid oxidation.
Signaling Pathway
The activation of ERRα by this compound initiates a signaling cascade that upregulates the expression of key metabolic genes. A significant downstream target is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. This leads to an increase in the number and function of mitochondria, enhanced fatty acid oxidation, and improved glucose metabolism.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ for ERRα | 98 nM | HEK293 cells | |
| EC₅₀ for ERRβ | 230 nM | HEK293 cells | |
| EC₅₀ for ERRγ | 430 nM | HEK293 cells |
Handling and Storage
Storage:
-
Lyophilized Powder: Store at -20°C for long-term stability (≥ 4 years).
-
Reconstituted Solution: Store at -80°C for up to 6 months or at -20°C for up to 1 month.
Solubility:
-
DMSO: Soluble up to 100 mM.
-
Ethanol: Sparingly soluble.
Reconstitution: For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.2903 mg of this compound in 1 mL of DMSO. Vortex briefly to ensure complete dissolution. Prepare aliquots to avoid repeated freeze-thaw cycles.
Safety Precautions: this compound is for research use only and not for human or veterinary use. Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses).
Experimental Protocols
The following protocols are based on published preclinical studies and should be adapted as necessary for specific experimental designs.
In Vitro Studies: C2C12 Myocyte Culture
This protocol describes the treatment of C2C12 mouse myoblasts to assess the effects of this compound on gene expression and mitochondrial respiration.
Materials:
-
C2C12 mouse myoblasts
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Appropriate cell culture plates and reagents for downstream analysis (e.g., RNA extraction kits, mitochondrial stress test kits)
Procedure:
-
Cell Seeding: Seed C2C12 cells in appropriate culture plates at a density that allows for optimal growth during the experiment.
-
Cell Treatment: Once cells have reached the desired confluency, replace the growth medium with fresh medium containing this compound at the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel at the same final concentration as the this compound treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as:
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to measure the expression of ERR target genes (e.g., Pdk4).
-
Mitochondrial Respiration Assay: Measure oxygen consumption rates using a Seahorse XF Analyzer or similar instrument to assess mitochondrial function.
-
In Vivo Studies: Murine Models
This protocol provides a general guideline for the administration of this compound to mice to evaluate its effects on metabolic parameters and exercise endurance. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
This compound
-
Vehicle solution (e.g., sterile saline with a solubilizing agent like Tween 80 or DMSO, final concentration of DMSO should be low)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Dosing Solution Preparation: Prepare the this compound dosing solution and the vehicle control solution under sterile conditions. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administration: Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection. A common dosage used in studies is 25-50 mg/kg of body weight, administered once or twice daily.
-
Treatment Period: The duration of the treatment can vary depending on the study's objectives, ranging from a single dose to several weeks.
-
Monitoring and Analysis: Throughout the study, monitor the mice for changes in body weight, food intake, and overall health. At the end of the treatment period, various parameters can be assessed, including:
-
Metabolic Phenotyping: Glucose tolerance tests, insulin tolerance tests, and measurement of blood lipid profiles.
-
Exercise Endurance: Treadmill running tests to measure time to exhaustion and distance covered.
-
Tissue Analysis: Collect tissues of interest (e.g., skeletal muscle, liver, adipose tissue) for histological analysis, gene expression studies, or measurement of mitochondrial DNA content.
-
References
Troubleshooting & Optimization
Slu-PP-332 Technical Support Center: Troubleshooting Unexpected Metabolic Study Results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results in metabolic studies involving Slu-PP-332.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you navigate your experiments.
Q1: Why am I not observing the expected metabolic effects, such as reduced fat mass or improved insulin sensitivity?
A: Lack of efficacy can stem from several factors related to the compound, protocol, or experimental model. A notable finding is that this compound's effects on glucose metabolism are most prominent in models of obesity; it did not significantly alter glucose tolerance in healthy, chow-fed mice in some studies.[1]
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Integrity & Solubility | Verify Solubility: this compound is insoluble in water and has limited solubility in ethanol.[2][3] It is sparingly to highly soluble in DMSO.[2][4] Ensure complete dissolution before administration. Cloudy solutions or precipitation indicate poor solubility. Check Formulation: For in vivo studies, consider formulations using PEG300, Tween-80, or corn oil to improve bioavailability. Storage: Store lyophilized powder at -20°C and reconstituted solutions as recommended (e.g., -80°C for long-term). Avoid repeated freeze-thaw cycles. |
| Dosage and Administration | Review Dosage: Preclinical mouse studies reporting significant effects typically use doses between 25-50 mg/kg, administered twice daily via intraperitoneal (i.p.) injection. Lower doses may not be sufficient to induce a metabolic response. Confirm Administration Route: The most commonly published route is i.p. injection. If using oral administration, bioavailability may be different and require formulation optimization. |
| Experimental Model | Model Appropriateness: The metabolic benefits of this compound, particularly improvements in glucose metabolism and insulin sensitivity, are most pronounced in diet-induced obesity (DIO) or genetic (e.g., ob/ob) models of metabolic syndrome. Effects may be less apparent in lean, healthy animals on a standard chow diet. Species Differences: Be aware that metabolic rates and drug responses can differ between species and even strains of mice. |
| Duration of Study | Sufficient Treatment Period: Published studies with positive outcomes have treatment durations ranging from 12 days to 8 weeks. Short-term studies may not be sufficient to observe changes in fat mass or other chronic metabolic parameters. |
Q2: My results show high variability between subjects. What are the potential causes?
A: High variability can obscure statistically significant findings. Consistency in compound preparation and administration is key.
| Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Dosing | Accurate Volume: Use precision syringes and ensure consistent injection volumes based on individual animal weights. Solution Homogeneity: If using a suspension, ensure it is well-mixed before drawing each dose to prevent settling of the compound. |
| Biological Variability | Acclimatization: Ensure all animals are properly acclimatized to the housing and handling conditions before the study begins. Baseline Measurements: Group animals based on baseline body weight and other relevant metabolic parameters to reduce inter-group variability. |
| Compound Stability | Fresh Preparation: Prepare dosing solutions fresh if stability in the chosen vehicle is unknown. Some formulations should be used immediately after preparation for optimal results. |
Q3: I'm observing unexpected physiological changes. What could be the reason?
A: this compound is a pan-ERR agonist, meaning it activates ERRα, ERRβ, and ERRγ. While its highest potency is for ERRα, activation of other isoforms could lead to effects beyond the primary metabolic pathways.
| Potential Cause | Recommended Monitoring & Investigation |
| Pan-ERR Agonism | Off-Target Effects: Activation of ERRβ and ERRγ could be responsible for effects not directly linked to ERRα-mediated exercise mimicry. For example, ERRγ activation has been associated with cardiac hypertrophy in some preclinical models. Tissue-Specific Analysis: Conduct histological and molecular analysis of key tissues (e.g., heart, liver, kidney) to investigate potential off-target effects. |
| Dose-Related Toxicity | Dose-Response Study: If unexpected effects are observed at high doses, perform a dose-response study to identify a therapeutic window with minimal side effects. Clinical Pathology: Monitor standard clinical markers (e.g., liver enzymes, kidney function tests) throughout the study. |
Data Summary Tables
Table 1: Summary of this compound Efficacy in Preclinical Mouse Models
| Model | Dosage & Route | Duration | Key Quantitative Outcomes |
|---|---|---|---|
| Diet-Induced Obese Mice | 50 mg/kg, i.p., twice daily | 28 days | Decreased body weight and fat mass; improved glucose tolerance. |
| ob/ob Mice | 50 mg/kg, i.p., twice daily | 12 days | Reduced fat mass and improved insulin sensitivity. |
| Normal Chow-Fed Mice | 50 mg/kg, i.p., twice daily | 28 days | Increased running endurance (distance and time); increased oxidative muscle fibers. No significant effect on glucose tolerance or insulin levels. |
| Aged Mice | 25 mg/kg/day | 8 weeks | Inhibited age-related increases in albuminuria and kidney weights. |
Table 2: this compound Solubility Information
| Solvent | Reported Solubility | Notes |
|---|---|---|
| DMSO | Sparingly to 125 mg/mL | Use fresh, non-hygroscopic DMSO for best results. |
| Ethanol | Slightly soluble (0.1-1 mg/mL) | Limited utility for high-concentration stock solutions. |
| Water | Insoluble | Not a suitable solvent. |
| Bacteriostatic Water | Poor solubility | Not recommended; may result in precipitation. |
Experimental Protocols & Methodologies
Detailed Protocol: In Vivo Metabolic Study in a Diet-Induced Obesity (DIO) Mouse Model
-
Compound Preparation (Formulation Example):
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a final dosing solution, prepare a vehicle of 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the this compound DMSO stock to the vehicle to achieve the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse at 10 mL/kg volume). Ensure the final DMSO concentration is low (e.g., ≤10%).
-
Vortex thoroughly to ensure a clear, homogenous solution. Prepare fresh daily.
-
-
Animal Model and Acclimatization:
-
Use male C57BL/6J mice, 8-10 weeks old.
-
Feed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Acclimatize animals to handling and i.p. injections for one week prior to the start of the study.
-
-
Experimental Procedure:
-
Randomize mice into vehicle control and this compound treatment groups (n=8-10 per group).
-
Administer this compound (e.g., 50 mg/kg) or vehicle via i.p. injection twice daily for 28 days.
-
Monitor body weight and food intake 3-5 times per week.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): On day 21, fast mice for 6 hours, then administer a glucose bolus (2 g/kg, i.p.). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Body Composition: At the end of the study, measure fat mass and lean mass using NMR or DEXA scan.
-
-
Terminal Endpoint Analysis:
-
At day 28, collect terminal blood samples for analysis of insulin, triglycerides, and cholesterol.
-
Harvest tissues (e.g., skeletal muscle, liver, adipose tissue) for gene expression (e.g., Pdk4) or histological analysis.
-
Visualizations: Pathways and Workflows
References
Slu-PP-332 Technical Support Center: Troubleshooting In Vitro Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered when working with Slu-PP-332 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small molecule that acts as a potent pan-agonist of the Estrogen-Related Receptors (ERRs), with its strongest activity at ERRα (EC50 of 98 nM).[1][2][3] It does not activate estrogen receptors. By activating ERRs, this compound stimulates metabolic pathways associated with aerobic exercise, leading to increased mitochondrial biogenesis, fatty acid oxidation, and energy expenditure. This makes it a compound of interest for studying metabolic health and as a potential exercise mimetic.
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic molecule with limited aqueous solubility. Vendor-supplied data indicates that it is sparingly soluble in Dimethyl Sulfoxide (DMSO) and only slightly soluble in ethanol. Preparing a high-concentration stock solution in an appropriate organic solvent is the first critical step for its use in aqueous-based in vitro assays.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use a fresh, high-purity grade of DMSO, as it is hygroscopic (absorbs water from the air), and absorbed water can significantly reduce the solubility of hydrophobic compounds.
Q4: I observed a precipitate after diluting my this compound DMSO stock into cell culture medium. What happened?
This is a common phenomenon known as "solvent shock" or "crashing out." It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture medium) where its solubility is much lower. The abrupt change in solvent environment causes the compound to exceed its solubility limit and precipitate.
Q5: Can components of my cell culture medium affect the solubility of this compound?
Yes. The high concentration of salts, amino acids, and proteins in cell culture media can reduce the solubility of a compound compared to its solubility in a simple buffer like PBS. Conversely, proteins in Fetal Bovine Serum (FBS), such as albumin, can sometimes bind to hydrophobic compounds and help keep them in solution. Therefore, solubility may differ between serum-free and serum-containing media.
Troubleshooting Guide: Precipitation Issues
Problem: My this compound precipitated immediately upon addition to my aqueous buffer or cell culture medium.
This guide provides a step-by-step workflow to diagnose and solve common precipitation issues.
Problem: My this compound solution was initially clear but became cloudy or formed a precipitate over time during incubation.
This issue relates to the difference between kinetic and thermodynamic solubility. A solution can be kinetically soluble (appear dissolved) but thermodynamically unstable, meaning it is supersaturated and will precipitate over time to reach its true equilibrium (thermodynamic) solubility.
-
Cause: The initial working concentration of this compound is above its thermodynamic solubility limit in your specific medium, even if it is below the concentration that causes immediate precipitation.
-
Solution: The most effective solution is to lower the final concentration of this compound in your experiment to a level at or below its maximum thermodynamic solubility. The kinetic solubility test (Protocol 2.1) with an extended incubation time (e.g., 24 hours) can help determine this limit.
Data Presentation: Solubility of this compound
The following tables summarize solubility data for this compound based on information from chemical suppliers and general principles for similar compounds.
Table 1: General Solubility in Common Solvents
| Solvent | Solubility | Concentration Range | Notes |
| DMSO | Sparingly Soluble | 1 - 10 mg/mL | Use of ultrasound and warming to 37°C can aid dissolution. |
| Ethanol | Slightly Soluble | 0.1 - 1 mg/mL | May not be suitable for high-concentration stock solutions. |
| Water | Insoluble | < 0.1 mg/mL | Not a suitable solvent. |
| PBS (pH 7.4) | Insoluble | < 0.1 mg/mL | Not a suitable solvent. |
Table 2: Example Kinetic Solubility in Cell Culture Media (Note: These are representative values. Actual solubility should be determined experimentally using Protocol 2.1.)
| Medium | Max Soluble Concentration (1 hr @ 37°C) | Max Soluble Concentration (24 hr @ 37°C) |
| DMEM + 10% FBS | ~25 µM | ~10 µM |
| RPMI + 10% FBS | ~20 µM | ~8 µM |
| Serum-Free Medium | ~5 µM | ~1 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound (MW: 290.32 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 290.32 g/mol )) * 1,000,000 = 344.4 µL
-
-
Dissolution: Vortex the vial for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C. Visually inspect against a light source to ensure the solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2.1: Determining Maximum Kinetic Solubility in Cell Culture Medium
This protocol helps you find the highest concentration of this compound that can be used in your specific medium without precipitation.
-
Prepare Dilutions: Prepare a serial dilution of your 10 mM this compound stock solution in 100% DMSO (e.g., from 10 mM down to 100 µM).
-
Add to Medium: In a clear 96-well plate, add 198 µL of your target cell culture medium (pre-warmed to 37°C) to each well.
-
Spike with Compound: Add 2 µL of each DMSO dilution to the medium-containing wells. This creates a 1:100 dilution and a final DMSO concentration of 1%. Also include a "vehicle control" well with 2 µL of 100% DMSO.
-
Incubate: Incubate the plate at 37°C in a humidified incubator.
-
Inspect for Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 1 hour, 4 hours, 24 hours). You can also use a plate reader to measure light scattering at 600-650 nm as a quantitative measure of turbidity.
-
Determine MSC: The highest concentration that remains clear and free of precipitate after your desired experimental duration is the Maximum Soluble Concentration (MSC) . Your final experimental concentrations should not exceed this value.
Mandatory Visualizations
References
Slu-PP-332 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Slu-PP-332 and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that functions as a pan-agonist for Estrogen-Related Receptors (ERRs), with its highest potency for ERRα.[1][2][3][4][5] It is classified as an "exercise mimetic" because it activates metabolic pathways involved in energy expenditure and fatty acid oxidation, similar to the effects of physical exercise. The primary mechanism involves the activation of the PGC-1α/ERRα signaling axis, which leads to increased mitochondrial biogenesis and function.
Q2: What are the known on-target effects of this compound in preclinical models?
In animal studies, this compound has been shown to increase endurance, boost metabolism, and reduce fat mass without altering appetite or food intake. It promotes a shift towards more oxidative muscle fibers and enhances mitochondrial respiration in skeletal muscle cells. Preclinical studies have also demonstrated its potential to improve cardiac function in heart failure models, reduce inflammation in aging kidneys, and reverse hepatic steatosis.
Q3: Is this compound selective for Estrogen-Related Receptors (ERRs)?
Yes, this compound is selective for ERRs and has been shown to not activate other nuclear receptors like Estrogen Receptor α (ERα) or Estrogen Receptor β (ERβ). It is a pan-ERR agonist, meaning it activates all three ERR isoforms (α, β, and γ), with a preference for ERRα.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Poor Cell Viability in In Vitro Experiments
Possible Cause:
-
High Concentration of Vehicle (DMSO): this compound is often dissolved in DMSO for in vitro use. High final concentrations of DMSO can be toxic to cells.
-
Compound Degradation: Improper storage can lead to the degradation of this compound.
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle-only control group in your experiment to assess the effect of the solvent on cell viability.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media does not exceed cytotoxic levels, typically recommended to be below 1%.
-
Proper Storage: Store the lyophilized powder and stock solutions as recommended. Stock solutions are typically stored at -20°C for the short term (months) and -80°C for the long term (up to 6 months).
-
Confirm Compound Integrity: If you suspect degradation, consider obtaining a new batch of the compound and verifying its purity.
Issue 2: Inconsistent or No Effect on Target Gene Expression (e.g., Pdk4)
Possible Cause:
-
Suboptimal Compound Concentration: The effective concentration of this compound can vary between cell lines.
-
Incorrect Treatment Duration: The time required to observe changes in gene expression can vary.
-
Low ERRα Expression: The cell line being used may not express sufficient levels of ERRα for a robust response.
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response study to determine the optimal concentration of this compound for your specific cell line. Concentrations used in C2C12 myocytes have ranged up to 5 μM.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration for observing changes in your target gene expression.
-
Confirm ERRα Expression: Verify the expression of ERRα in your cell line at the mRNA and/or protein level.
Issue 3: Observing Potential Off-Target Effects in In Vivo Studies (e.g., Cardiac Hypertrophy, Hepatotoxicity)
Possible Cause:
-
High Dosage: While some studies report no adverse effects with this compound, pan-ERR agonists, in general, have been associated with cardiac hypertrophy and elevated liver enzymes (ALT/AST) at higher doses.
-
Long-Term Administration: The long-term effects of this compound have not been fully characterized.
Troubleshooting Steps:
-
Dose Optimization: If you observe signs of toxicity, consider reducing the dosage. Published preclinical studies have used doses in the range of 25-50 mg/kg administered intraperitoneally twice daily.
-
Monitor Organ Function: Regularly monitor cardiac and liver function throughout the study. This can include echocardiography for cardiac function and blood tests for liver enzymes.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of the heart and liver to assess for any morphological changes.
-
Consider Isoform-Specific Effects: The observed effects may be mediated by different ERR isoforms. For instance, cardioprotection in some models has been primarily linked to ERRγ activation.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| ERRα EC50 | - | 98 nM | |
| ERRβ EC50 | - | 230 nM | |
| ERRγ EC50 | - | 430 nM | |
| Effective Concentration | C2C12 myocytes | 0-5 μM |
Table 2: In Vivo Dosing and Administration of this compound in Mice
| Parameter | Details | Reference |
| Dosage | 25-50 mg/kg body weight | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Frequency | Twice daily | |
| Treatment Duration | 12 to 28 days | |
| Vehicle/Formulation | Soluble in DMSO; can be diluted in corn oil or prepared as a suspension with 0.5% CMC Na. |
Experimental Protocols
1. In Vitro Treatment of C2C12 Myocytes
-
Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 0-5 μM). Ensure the final DMSO concentration is below 1%.
-
Treatment: Treat the cells for the desired duration (e.g., 24 hours for gene expression analysis).
-
Analysis: Harvest cells for downstream analysis, such as qRT-PCR to measure the expression of target genes like Pdk4.
2. In Vivo Administration in Mice
-
Animal Model: Use appropriate mouse models, such as diet-induced obese mice or ob/ob mice.
-
Compound Formulation:
-
For injection: Dissolve this compound in a vehicle such as a mixture of DMSO and corn oil (e.g., 10:90 ratio).
-
For oral gavage (suspension): Suspend this compound in a vehicle like 0.5% carboxymethylcellulose sodium (CMC Na).
-
-
Administration: Administer this compound via intraperitoneal injection at a dose of 25-50 mg/kg, twice daily.
-
Monitoring: Monitor body weight, food intake, and relevant metabolic parameters throughout the study.
-
Tissue Collection: At the end of the study, collect blood and tissues for further analysis (e.g., blood lipid profile, liver enzymes, gene expression in skeletal muscle).
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of this compound AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. This compound: The “Exercise-Mimicking Drug” | Anabolic Planner [anabolicplanner.com]
Technical Support Center: Slu-PP-332 for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Slu-PP-332 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small molecule that functions as a pan-agonist of the Estrogen-Related Receptors (ERRs), with the highest potency for ERRα.[1][2] It is considered an "exercise mimetic" because it activates metabolic pathways typically associated with physical endurance.[3][4] The primary mechanism of action involves binding to and activating ERRα, which then recruits coactivators, most notably Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). This complex then acts as a transcription factor to upregulate genes involved in mitochondrial biogenesis, fatty acid oxidation, and cellular respiration.
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on available data, a good starting point for most cell-based assays is in the low micromolar range. For example, in C2C12 myoblasts, concentrations between 0 and 5 µM have been shown to increase the expression of the ERR target gene, Pdk4. For reporter assays in HEK293 cells, the EC50 for ERRα activation is 98 nM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I dissolve this compound?
This compound has poor solubility in water. It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. For subsequent use in cell culture, the DMSO stock solution should be diluted in culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
High concentrations of this compound can be cytotoxic. In a study using human myoblasts, the half-inhibitory concentration (IC50) was found to be between 1 x 10⁻³ M and 2.5 x 10⁻³ M (1-2.5 mM) as determined by an MTS assay. It is crucial to determine the cytotoxic threshold in your specific cell line by performing a cell viability assay with a range of this compound concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the culture medium upon addition of this compound. | - Poor solubility of this compound in aqueous solutions.- The final concentration of this compound is too high.- Insufficient mixing. | - Ensure the this compound is fully dissolved in DMSO before diluting in culture medium.- Vortex the stock solution before making dilutions.- When diluting, add the this compound stock solution to the culture medium and mix immediately and thoroughly.- Perform a serial dilution to reach the final concentration.- If precipitation persists, consider lowering the final concentration of this compound. |
| No observable effect on target gene expression or signaling pathway activation. | - The concentration of this compound is too low.- The incubation time is too short.- The cells are not responsive to this compound.- The compound has degraded. | - Perform a dose-response experiment to determine the optimal concentration.- Optimize the incubation time; for gene expression changes, 24-48 hours is a common starting point.- Verify the expression of ERRα in your cell line.- Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). |
| High levels of cell death observed in treated wells. | - this compound concentration is above the cytotoxic threshold for the cell line.- The final DMSO concentration is too high. | - Determine the IC50 of this compound for your cell line using a cell viability assay (e.g., MTS or LDH assay) and use concentrations well below this value.- Ensure the final concentration of DMSO in the culture medium is non-toxic (ideally ≤ 0.1%).- Include a vehicle control (medium with the same concentration of DMSO as the treated wells) to assess solvent toxicity. |
| Inconsistent results between experiments. | - Variability in cell seeding density.- Inconsistent preparation of this compound working solutions.- Variation in incubation times.- Cell line passage number is too high. | - Maintain consistent cell seeding densities for all experiments.- Prepare fresh working solutions of this compound for each experiment from a validated stock solution.- Standardize all incubation times.- Use cells within a consistent and low passage number range. |
Quantitative Data Summary
Table 1: Effective Concentrations and EC50/IC50 Values for this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HEK293 | Reporter Assay | ERRα EC50 | 98 nM | |
| HEK293 | Reporter Assay | ERRβ EC50 | 230 nM | |
| HEK293 | Reporter Assay | ERRγ EC50 | 430 nM | |
| C2C12 Myocytes | Gene Expression (Pdk4) | Effective Concentration Range | 0 - 5 µM | |
| Human Myoblasts | MTS Assay | IC50 | 1 - 2.5 mM |
Experimental Protocols
Cell Viability Assessment using MTS Assay
This protocol is adapted from standard MTS assay procedures to determine the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well clear-bottom tissue culture plates
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of ERRα Target Gene Expression (e.g., PDK4)
This protocol outlines the steps to detect changes in the protein expression of an ERRα target gene.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-PDK4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the chosen duration (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
Navigating In Vivo Studies with Slu-PP-332: A Technical Support Guide
For Immediate Release
To support the growing research interest in the novel exercise mimetic Slu-PP-332, this technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to address the inherent variability in in vivo experiments and promote reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that functions as a potent pan-agonist of the Estrogen-Related Receptors (ERRs), with the strongest activity observed at ERRα.[1][2] It is often referred to as an "exercise mimetic" because it activates metabolic pathways typically associated with physical endurance training.[3][4] The primary mechanism involves binding to ERRs, which in turn regulate gene expression related to mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.[5]
Q2: What are the most common sources of variability in in vivo experiments with this compound?
A2: Variability in in vivo studies can stem from biological, environmental, and procedural factors. For this compound, key sources may include:
-
Biological: Animal strain, age, sex, and baseline metabolic state can significantly influence outcomes.
-
Drug Formulation and Administration: Inconsistent preparation of the dosing solution, leading to variations in concentration or stability, can be a major factor. The precision of the administration technique, such as intraperitoneal injections, is also critical.
-
Environmental Stressors: Factors like cage density, lighting, noise, and even the gender of animal handlers can affect animal physiology and response to treatment.
-
Circadian Rhythm: The timing of dosing and measurements should be consistent to account for natural diurnal variations in metabolism.
Q3: How should I prepare and administer this compound for in vivo studies?
A3: Based on preclinical studies, this compound is typically administered via intraperitoneal (i.p.) injection. It is sparingly soluble in DMSO and slightly soluble in ethanol. A common approach is to dissolve the compound in a vehicle suitable for i.p. injection, ensuring the final concentration of the solvent is well-tolerated by the animals. It is crucial to maintain consistency in the vehicle and preparation method across all experimental groups.
Q4: Are there any known off-target effects or toxicity concerns with this compound?
A4: this compound is a non-selective ERR agonist, meaning it also activates ERRβ and ERRγ, though with lower potency than ERRα. While preclinical trials have not reported significant toxicity, pan-ERR activity raises theoretical concerns about off-target effects, such as potential cardiac hypertrophy and hepatotoxicity, that require careful monitoring. Long-term safety data is not yet available.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in metabolic endpoints (e.g., blood glucose, body weight) | 1. Inconsistent food intake.2. Variation in animal baseline metabolic status.3. Improper randomization of animals.4. Circadian rhythm disruption. | 1. Monitor food intake daily for all animals.2. Acclimate animals for a sufficient period before the study begins and stratify them into treatment groups based on baseline body weight and blood glucose levels.3. Use a proper randomization technique to assign animals to groups.4. Perform dosing and measurements at the same time each day. |
| Inconsistent or lower-than-expected drug efficacy | 1. Improper drug formulation or storage.2. Inaccurate dosing.3. Degradation of the compound. | 1. Ensure this compound is fully dissolved in the vehicle. Prepare fresh dosing solutions regularly and store them appropriately, protected from light.2. Use calibrated equipment for dosing. For i.p. injections, ensure proper technique to avoid injection into the gut or subcutaneous space.3. Verify the purity and stability of your this compound batch. |
| Unexpected adverse events or animal stress | 1. Vehicle toxicity.2. High injection volume.3. Stress from handling and injection procedure. | 1. Run a vehicle-only control group to assess for any adverse effects of the vehicle itself.2. Keep injection volumes consistent and within recommended limits for the animal model.3. Handle animals gently and consistently. Consider habituating animals to the handling and injection procedure before the study starts. |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway.
Caption: Generalized workflow for this compound in vivo experiments.
Summary of Preclinical In Vivo Data
| Model | Dose and Duration | Key Outcomes | Reference |
| Diet-Induced Obese Mice | 50 mg/kg, i.p., twice daily for 28 days | - Reduced fat mass gain- Improved glucose tolerance- Increased energy expenditure | |
| ob/ob Mice | 50 mg/kg, i.p., twice daily for 12 days | - Reduced body weight and fat mass- Improved glucose metabolism | |
| C57BL/6J Mice (Normal Chow) | 50 mg/kg, i.p., twice daily for 28 days | - Increased type IIa oxidative muscle fibers- Enhanced exercise endurance (running distance and time) | , |
| Mouse Model of Age-Related Kidney Dysfunction | 25 mg/kg per day for 8 weeks | - Inhibited age-related increases in albuminuria and kidney weights |
Detailed Experimental Protocol: Metabolic Study in Diet-Induced Obese Mice
1. Animal Model:
-
Species/Strain: Male C57BL/6J mice, 8 weeks of age.
-
Diet: High-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
2. Acclimation:
-
House animals in a controlled environment (12:12 hour light-dark cycle, constant temperature and humidity) for at least one week prior to the start of the experiment.
-
Provide ad libitum access to the high-fat diet and water.
3. This compound Formulation:
-
Compound: this compound powder.
-
Vehicle: Prepare a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The final vehicle composition should be optimized for solubility and tolerability.
-
Preparation: Dissolve this compound in the vehicle to a final concentration for a dosing volume of 5-10 mL/kg. Prepare fresh solutions regularly (e.g., weekly) and store at 4°C, protected from light.
4. Experimental Design:
-
Baseline Measurements: Measure body weight and fasting blood glucose for all animals.
-
Randomization: Stratify animals based on body weight and fasting blood glucose to ensure homogenous groups.
-
Groups:
-
Group 1: Vehicle control (i.p. injection, twice daily).
-
Group 2: this compound (e.g., 50 mg/kg, i.p. injection, twice daily).
-
-
Duration: 28 days.
5. Procedures:
-
Dosing: Administer injections at the beginning of the light cycle and the beginning of the dark cycle.
-
Monitoring: Record body weight and food intake daily. Monitor animal health for any adverse reactions.
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): Perform a GTT on Day 21. After a 6-hour fast, administer a glucose bolus (2 g/kg, i.p.) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
-
Endpoint Analysis:
-
At the end of the study, collect terminal blood samples for analysis of lipids and insulin.
-
Harvest tissues (e.g., skeletal muscle, liver, adipose tissue), snap-freeze in liquid nitrogen, and store at -80°C for subsequent gene expression or protein analysis.
-
Measure fat and lean mass using NMR (e.g., Bruker BioSpinLF50).
-
6. Data Analysis:
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare outcomes between the vehicle and this compound treated groups. Data should be presented as mean ± SEM.
This guide is intended to provide a starting point for researchers working with this compound. Careful planning, consistent execution, and thorough monitoring are essential to minimize variability and generate robust, reproducible data.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]
- 4. A New Drug this compound Mimics The Effects of Exercise In the Body - Muscle & Fitness [muscleandfitness.com]
- 5. revolutionhealth.org [revolutionhealth.org]
Slu-PP-332 assay interference and how to mitigate it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Slu-PP-322. Our aim is to help you identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Slu-PP-332 and what is its primary mechanism of action?
This compound is a synthetic small molecule that functions as a potent agonist for the Estrogen-Related Receptors (ERRs), with the highest potency for ERRα (EC50 ≈ 98 nM).[1][2][3] It is classified as an "exercise mimetic" because it activates metabolic pathways typically associated with endurance training.[4] Its primary mechanism involves binding to the ligand-binding domain of ERRα, which in turn recruits coactivators like PGC-1α.[1] This action stimulates the transcription of genes involved in mitochondrial biogenesis, fatty acid oxidation, and cellular respiration.
Q2: What are the most common assays used to measure this compound activity?
The activity of this compound is typically assessed using a variety of biochemical and cell-based assays, including:
-
Luciferase Reporter Gene Assays: These are commonly performed in cell lines such as HEK293, which are engineered to express ERRα and a luciferase reporter gene. An increase in luciferase activity indicates agonist activity.
-
Coactivator Recruitment Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the ligand-dependent interaction between ERRα and a coactivator peptide.
-
Mitochondrial Respiration Assays: Cellular assays, for instance using C2C12 myoblasts, are employed to measure changes in oxygen consumption and mitochondrial function in response to this compound treatment.
-
Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the upregulation of ERRα target genes, such as Pdk4, in cells treated with this compound.
Q3: My dose-response curve for this compound has an unusually steep Hill slope. What could be the cause?
An unusually steep Hill slope in a dose-response curve is often a tell-tale sign of compound aggregation. This compound has poor aqueous solubility and is known to be only sparingly soluble in DMSO and slightly soluble in ethanol, which increases its propensity to form aggregates in aqueous assay buffers. These aggregates can non-specifically inhibit or activate proteins, leading to artifacts that do not represent true one-to-one binding.
Q4: I am observing high background fluorescence in my cell-based assay when using this compound. What are the potential causes and solutions?
High background fluorescence can stem from several sources. This compound itself, due to its chemical structure containing aromatic rings, may possess intrinsic fluorescence (autofluorescence). Additionally, interference can arise from the assay media or the cells themselves. To address this, consider the troubleshooting steps outlined in the guide for "Fluorescence Interference."
Q5: How can I be sure that the observed activity of this compound is specific to ERRα activation?
To confirm the specificity of this compound's effects, several control experiments are recommended:
-
Use of an Antagonist: Co-treatment of your cells with a known ERRα antagonist, such as XCT790, should reverse the effects of this compound.
-
Knockdown/Knockout Models: Employing siRNA to knock down ERRα expression or using ERRα knockout cell lines should abolish the activity of this compound.
-
Counter-Screens: Test this compound in assays for other nuclear receptors to check for off-target activity.
-
Orthogonal Assays: Confirm your findings using a different assay format that relies on an alternative detection method.
Troubleshooting Guides
Issue 1: Suspected Compound Aggregation
Symptoms:
-
Inconsistent results between experiments.
-
Unusually steep Hill slopes in dose-response curves.
-
Activity is sensitive to the concentration of the target protein.
-
Activity is lost or significantly reduced in the presence of non-ionic detergents.
Underlying Cause: this compound has low aqueous solubility and a high lipophilicity (LogP ≈ 3.2-3.8), making it prone to forming colloidal aggregates in aqueous buffers, especially at higher concentrations. These aggregates can non-specifically sequester or denature proteins, leading to false-positive or false-negative results.
Mitigation Strategies:
| Strategy | Description | Recommended Concentration/Action |
| Include Detergents | Add a non-ionic detergent to the assay buffer to disperse aggregates. | 0.01% - 0.1% Triton X-100 or Tween-20 |
| Increase Protein Conc. | Add a carrier protein like Bovine Serum Albumin (BSA) to the buffer. | 0.1 - 1 mg/mL BSA |
| Centrifugation | Centrifuge the assay plate before reading to pellet larger aggregates. | 1000 x g for 10-15 minutes |
| Solubility Check | Visually inspect the compound stock and diluted solutions for precipitation. | Prepare fresh dilutions for each experiment |
| Dynamic Light Scattering | Directly test for the presence of aggregates in solution. | Characterize compound behavior in assay buffer |
Issue 2: Fluorescence Interference
Symptoms:
-
High background signal in wells containing this compound but no fluorescent probe.
-
Quenching of the fluorescent signal at high concentrations of this compound.
-
Atypical signal distribution in fluorescence microscopy images.
Underlying Cause: The chemical structure of this compound, containing a naphthalene group, may cause it to be intrinsically fluorescent (autofluorescent), especially when excited with UV or blue light. This can interfere with assays using fluorophores that have overlapping excitation or emission spectra.
Mitigation Strategies:
| Strategy | Description | Recommended Action |
| Run Controls | Include wells with this compound alone to quantify its background signal. | Subtract the average background from all data points. |
| Use Red-Shifted Dyes | Switch to fluorophores that excite and emit at longer wavelengths (>600 nm). | Reduces the likelihood of spectral overlap with the compound. |
| Optimize Filters | Use narrow bandpass filters to specifically detect the probe's signal. | Minimizes bleed-through from compound autofluorescence. |
| Change Assay Readout | Switch to a non-fluorescence-based method, such as a luminescence or absorbance assay. | Provides an orthogonal method to validate hits. |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
Objective: To determine if the observed activity of this compound is due to aggregation.
Methodology:
-
Prepare two sets of assay buffers: one with your standard formulation and another supplemented with 0.01% Triton X-100.
-
Prepare serial dilutions of this compound in both buffers.
-
Perform your standard biochemical or cell-based assay in parallel using both buffer conditions.
-
Generate dose-response curves for this compound in the presence and absence of the detergent.
-
Interpretation: A significant rightward shift in the EC50/IC50 value or a complete loss of activity in the presence of Triton X-100 strongly suggests that the initial result was an artifact of aggregation.
Protocol 2: Autofluorescence Profiling
Objective: To quantify the intrinsic fluorescence of this compound.
Methodology:
-
Prepare a serial dilution of this compound in your assay buffer, matching the concentrations used in your primary assay.
-
Dispense the dilutions into the wells of a microplate.
-
In parallel, prepare wells containing only the assay buffer (blank).
-
Read the plate on a fluorescence plate reader using the same excitation and emission filter sets as your primary assay.
-
Interpretation: If the wells containing this compound show a concentration-dependent increase in fluorescence compared to the blank, the compound is autofluorescent under your experimental conditions. This background signal should be subtracted from your primary assay data.
Visualizations
Caption: Signaling pathway of this compound activation of ERRα.
References
Navigating the Nuances of Slu-PP-332: A Technical Guide to Interpreting Conflicting Data
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses common questions and conflicting data points arising from preclinical studies of Slu-PP-332, a synthetic agonist of the estrogen-related receptors (ERRs). As an "exercise mimetic," this compound has garnered significant interest for its potential in treating metabolic disorders. However, understanding the nuances in the data is critical for advancing research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic small molecule that functions as a pan-agonist of the estrogen-related receptors (ERRα, ERRβ, and ERRγ), with the strongest activity reported at ERRα.[1][2] Unlike typical estrogen receptors, ERRs do not have a known natural ligand and act as key regulators of cellular energy metabolism.[3] By binding to and activating ERRs, particularly ERRα, this compound stimulates gene expression programs involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism, thereby mimicking the physiological effects of endurance exercise.[4][5]
Q2: There appear to be conflicting reports on the effect of this compound on insulin sensitivity. Can you clarify?
This is a critical point of discussion in the available literature. Preclinical studies have presented seemingly contradictory findings regarding insulin sensitivity. One key study in diet-induced obese (DIO) mice noted that while this compound treatment led to decreased fasting plasma glucose and insulin levels, as well as a reduction in adipocyte size (all indicators of improved insulin sensitivity), there was no significant alteration in the insulin tolerance test (ITT).
This discrepancy suggests that this compound's metabolic benefits may not be directly mediated through classical insulin signaling pathways. The improvements in glucose homeostasis may be a secondary effect of increased energy expenditure and fatty acid utilization in skeletal muscle. Further investigation into AKT phosphorylation in skeletal muscle in response to insulin showed only a trend towards an increase, which was not statistically significant, further supporting the idea of an insulin-independent mechanism for some of its effects.
Q3: What are the reported effects of this compound on cardiac tissue?
Studies have investigated the effects of this compound on the heart, with some seemingly contradictory outcomes. Research has shown that this compound can improve ejection fraction and reduce cardiac fibrosis in mouse models of heart failure. However, the same research indicated that it did not prevent cardiac hypertrophy (an increase in the size of the heart muscle). This suggests that while this compound may offer protective metabolic benefits to the heart muscle, it may not address all pathological aspects of cardiac remodeling. The pan-ERR activity of this compound has raised some concerns about the potential for off-target effects like cardiac hypertrophy.
Troubleshooting Experimental Discrepancies
When encountering conflicting data in your own this compound experiments, consider the following variables that may influence outcomes:
-
Animal Model: The metabolic state of the animal model (e.g., diet-induced obesity vs. genetic obesity models like ob/ob mice) can significantly impact the observed effects of this compound.
-
Dosage and Administration Route: Dosages in preclinical studies have ranged from 25 to 50 mg/kg, typically administered via intraperitoneal (i.p.) injection twice daily. The pharmacokinetics and bioavailability of this compound are not yet fully characterized, and variations in dosing can lead to different results.
-
Duration of Treatment: The length of the treatment period can influence the observed metabolic adaptations. Short-term versus long-term administration may result in different physiological responses.
-
Specific Assays Used: As highlighted by the conflicting insulin sensitivity data, the choice of experimental assay is crucial. Relying on a single metric may not provide a complete picture of the compound's effects.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound.
Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese Mice
| Parameter | Vehicle Control | This compound (50 mg/kg/day) | Percent Change | Reference |
| Fat Mass | Baseline | Reduced by 20% | -20% | |
| Fasting Glucose | Baseline | Reduced by 30% | -30% | |
| Insulin Sensitivity | Baseline | Improved by 50% | +50% | |
| Fatty Acid Oxidation | Baseline | Increased by 40% | +40% | |
| Skeletal Muscle Mitochondrial DNA | Baseline | Increased by 2.5-fold | +150% |
Table 2: Effects of this compound on Endurance in Normal-Weight Mice
| Parameter | Vehicle Control | This compound | Percent Improvement | Reference |
| Running Time | Baseline | Increased by 70% | +70% | |
| Running Distance | Baseline | Increased by 45% | +45% |
Experimental Protocols
1. Diet-Induced Obesity (DIO) Mouse Model
-
Animals: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (HFD), commonly 60% kcal from fat, for a specified period (e.g., 8 weeks) to induce obesity and insulin resistance.
-
Treatment: this compound is dissolved in a suitable vehicle and administered, for example, at 50 mg/kg via intraperitoneal injection twice daily for a duration of 28 days.
-
Metabolic Analyses: Throughout the study, parameters such as body weight, food intake, fat mass (e.g., using EchoMRI), and glucose and insulin levels are monitored. Glucose and insulin tolerance tests are also performed.
2. Insulin Tolerance Test (ITT)
-
Purpose: To assess peripheral insulin sensitivity.
-
Procedure:
-
Mice are fasted for a short period (e.g., 4-6 hours).
-
A baseline blood glucose measurement is taken from the tail vein.
-
A bolus of insulin (e.g., 0.75 U/kg) is administered via intraperitoneal injection.
-
Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
-
Interpretation: A more rapid and profound decrease in blood glucose levels indicates greater insulin sensitivity.
Visualizing the Pathways and Processes
References
Slu-PP-332 toxicity and side effects in animal models
Technical Support Center: Slu-PP-332
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and side effects of this compound observed in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic small molecule that functions as an agonist for estrogen-related receptors (ERRs), with a particular affinity for ERRα.[1] By activating ERRα, it stimulates the expression of PGC-1α, a key regulator of mitochondrial biogenesis.[2][3] This action effectively mimics the metabolic and structural effects of aerobic exercise at a cellular level, upregulating genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial respiration.[2][4]
Q2: What are the main reported findings regarding the toxicity of this compound in animal models?
A2: The majority of preclinical studies, primarily in mice, report a favorable safety profile with no significant adverse effects. Specifically, multiple sources state that this compound has no known liver, kidney, or cardiac toxicity in these trials. It has been observed to not affect appetite, food intake, or hormone levels.
Q3: Are there any conflicting reports or potential dose-dependent side effects?
A3: Yes. While generally considered safe in initial studies, this compound is a pan-ERR agonist, meaning it activates all three isoforms (ERRα, ERRβ, ERRγ). This broad activity has been linked to potential safety concerns at higher doses, specifically cardiac hypertrophy (associated with ERRγ activation) and hepatotoxicity, indicated by elevated ALT/AST levels. Therefore, researchers should be mindful of dose-dependent effects.
Q4: Has this compound shown any effects on the gastrointestinal system or blood pressure in animal models?
A4: Some preclinical observations have noted the potential for minor side effects, including mild gastrointestinal disturbances and transient changes in blood pressure in animal models.
Q5: What is the current regulatory status of this compound?
A5: this compound is an investigational compound and is not approved by the FDA. Human clinical trials are still in the early phases, and more research is required to establish its long-term safety and therapeutic applications in humans.
Troubleshooting Guide for Animal Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss Beyond Targeted Range | Compound's potent metabolic effect. This compound increases energy expenditure even without changes in food intake. | Monitor body weight and food consumption closely. Consider adjusting the dosage based on metabolic rate measurements if available. Ensure the diet is consistent across all study groups. |
| Elevated Liver Enzymes (ALT/AST) in Bloodwork | Potential hepatotoxicity at higher doses due to pan-ERR agonism. | Reduce the dosage. Perform histopathological analysis of liver tissue to assess for any cellular damage. Correlate enzyme levels with dosage to establish a no-observed-adverse-effect level (NOAEL). |
| Signs of Cardiac Hypertrophy on Imaging or Necropsy | Off-target activation of ERRγ, which has been linked to cardiac muscle growth. | Use the lowest effective dose targeting ERRα. Consider co-administration with a selective ERRγ antagonist if the experimental design allows. Perform thorough cardiac examination, including histology and measurement of heart weight to body weight ratio. |
| Inconsistent Results in Exercise Endurance Tests | Variability in compound absorption or individual animal response. This compound is typically administered via injection. | Ensure consistent administration technique and timing. Increase the sample size to improve statistical power. Monitor plasma levels of the compound if possible to correlate with performance outcomes. |
Quantitative Data from Animal Models
The following tables summarize the quantitative data available from preclinical studies. Note that comprehensive toxicology data like LD50 is not yet widely published.
Table 1: Efficacy and Metabolic Effects in Mice
| Parameter | Observation | Dosage/Duration | Animal Model | Reference |
| Body Weight | 12% loss of body weight | Twice daily for one month | Obese Mice | |
| Fat Mass Gain | Gained 10 times less fat than untreated mice | Twice daily for one month | Obese Mice | |
| Fat Mass Reduction | 20% reduction | Not specified | Not specified | |
| Mitochondrial DNA | 2.5x increase | Not specified | Not specified |
Table 2: In Vitro Activity and Potential Safety Concerns
| Parameter | Value | System | Observation | Reference |
| EC₅₀ for ERRα | 98 nM | In Vitro Assay | High affinity for the primary target | |
| EC₅₀ for ERRβ/γ | 215–340 nM | In Vitro Assay | Lower affinity, but still activates these isoforms | |
| Safety Risk | Elevated ALT/AST | Animal Model | Indicates potential hepatotoxicity at higher doses | |
| Safety Risk | Cardiac Hypertrophy | Animal Model | Associated with pan-ERR agonism |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
While specific, detailed protocols are proprietary to the conducting research institutions, a generalized methodology for assessing the toxicity of a compound like this compound in a mouse model is outlined below.
Objective: To evaluate the potential toxicity of this compound in obese mice following repeated administration.
1. Animal Model and Housing:
-
Species/Strain: C57BL/6J mice, a common model for diet-induced obesity.
-
Diet: Animals are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce an obese phenotype.
-
Housing: Animals are housed in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle.
2. Experimental Groups:
-
Group 1 (Control): Receives vehicle solution (e.g., DMSO, saline) on the same schedule as the treatment group.
-
Group 2 (Treatment): Receives this compound at a specified dose (e.g., 25-50 mg/kg), typically administered via subcutaneous or intraperitoneal injection twice daily.
3. Administration and Monitoring:
-
Duration: The study typically runs for at least 28 days.
-
Daily Monitoring: Observe animals for clinical signs of toxicity, including changes in appearance, posture, or behavior.
-
Weekly Monitoring: Record body weight and food intake.
4. Terminal Data Collection:
-
Blood Collection: At the end of the study, blood is collected via cardiac puncture under anesthesia. Samples are processed to serum for biochemical analysis (e.g., ALT, AST, creatinine, glucose, lipid panel).
-
Necropsy: A full necropsy is performed. Organs such as the liver, kidneys, heart, and skeletal muscle are weighed.
-
Histopathology: Tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a certified pathologist.
5. Data Analysis:
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare data from the treatment group to the control group. A p-value of <0.05 is typically considered significant.
References
How to cycle Slu-PP-332 treatment to avoid desensitization
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Slu-PP-332, with a specific focus on treatment regimens and the topic of desensitization.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to cycle this compound treatment to avoid desensitization?
A1: Based on its mechanism of action, this compound is not expected to cause receptor desensitization in the classical sense, and therefore, continuous administration is generally considered appropriate.[1] Unlike many peptides or receptor agonists that target cell surface receptors and can lead to tachyphylaxis (a rapid decrease in response), this compound is a synthetic small molecule that acts as an agonist for the nuclear estrogen-related receptors (ERRs), with a primary affinity for ERRα.[1][2][3][4] Its mechanism involves binding to these intracellular receptors and modulating gene transcription, which is a slower, more prolonged process. This is distinct from mechanisms that rely on pituitary feedback loops or hormonal axes, which are more prone to desensitization.
Q2: What is the mechanism of action of this compound?
A2: this compound functions as an "exercise mimetic". It binds to and activates ERRα, a key regulator of energy metabolism and mitochondrial biogenesis. This activation initiates a cascade of gene expression changes that mimic the effects of aerobic exercise. Key downstream effects include increased mitochondrial function, enhanced fatty acid oxidation, and a shift towards more fatigue-resistant muscle fibers.
Q3: My results with this compound seem to diminish over time. What could be the cause if not desensitization?
A3: While classical receptor desensitization is not the expected mechanism, a perceived decrease in efficacy over time in an experimental setting can be due to several factors. Please see the troubleshooting guide below for potential causes and solutions.
Q4: Are there any scenarios where an intermittent or "pulsed" dosing schedule for this compound might be useful?
A4: While not strictly for preventing desensitization, an intermittent dosing schedule could be employed as an experimental tool. For instance, researchers might use a pulsed regimen to study the induction and decay kinetics of specific target genes or to investigate the physiological adaptations to periodic metabolic challenges. This approach is more about probing the biological system than mitigating receptor downregulation.
Troubleshooting Guide: Diminished Response to this compound
If you observe a decline in the effects of this compound in your experiments, consider the following potential issues:
| Potential Issue | Possible Cause | Recommended Action |
| Compound Stability | This compound, like many small molecules, can degrade if not stored properly. Improper solubilization can also lead to precipitation and a lower effective concentration. | Ensure the compound is stored under the recommended conditions (e.g., lyophilized frozen, reconstituted refrigerated). Verify your solubilization protocol; this compound is hydrophobic and may require specific solvents like DMSO before further dilution. Visually inspect solutions for any precipitation before use. |
| Metabolic Adaptation | The biological system may reach a new homeostatic set-point. The initial dramatic effects may level off as the system adapts to the new metabolic state induced by the compound. | This is a physiological adaptation, not a failure of the compound. Analyze time-course data to characterize the new steady-state. Consider measuring different endpoints that may be more indicative of the chronic adaptive state. |
| Experimental Model Variability | Factors such as age, weight, or underlying health status of the animal models can change over the course of a long-term study, influencing the outcome. | Ensure consistent and well-characterized experimental groups. Monitor key physiological parameters of the models throughout the study. |
| Dosing and Administration | Inconsistent administration (e.g., variable injection volume or site) can lead to variable exposure and, consequently, variable effects. | Standardize your administration protocol. For preclinical models, ensure the dosing is consistent with established literature (e.g., intraperitoneal administration in mice). |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound and a suggested experimental workflow for assessing its effects.
Caption: Mechanism of this compound action within a cell.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Standard Continuous Dosing for Metabolic Studies in Mice
This protocol is based on typical preclinical study designs for evaluating the metabolic effects of this compound.
-
Animal Model: C57BL/6J mice, for example, on a high-fat diet to induce obesity.
-
Compound Preparation:
-
Solubilize this compound in a suitable vehicle (e.g., DMSO).
-
Further dilute in a carrier solution (e.g., saline or corn oil) to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
-
Dosing Regimen:
-
Administer this compound at a dose range of 25-50 mg/kg, twice daily.
-
Administration route: Intraperitoneal (IP) injection.
-
Duration: 4-8 weeks.
-
-
Monitoring and Endpoints:
-
Monitor body weight and food intake daily or several times per week.
-
Perform glucose tolerance tests at baseline and specified intervals.
-
At the end of the study, collect tissues (e.g., skeletal muscle, liver, white adipose tissue) for analysis of gene expression (e.g., Pdk4, CPT1B), mitochondrial DNA content, and histology.
-
Protocol 2: Hypothetical Intermittent Dosing for Gene Expression Kinetics
This protocol is designed to investigate the time course of gene induction and decay following this compound administration.
-
Animal Model: Standard C57BL/6J mice.
-
Compound Preparation: Prepare as described in Protocol 1.
-
Dosing Regimen:
-
Induction Phase: Administer a single dose of this compound (e.g., 50 mg/kg, IP).
-
Time-course Sampling: Collect tissues from separate cohorts of animals at various time points post-injection (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Washout Phase: After an initial treatment period (e.g., 3 days of continuous dosing), cease treatment and collect tissues at subsequent time points (e.g., 1, 2, 4, 7 days post-treatment) to assess the decay of the molecular response.
-
-
Endpoints:
-
The primary endpoint is the mRNA expression level of key ERRα target genes (e.g., PGC-1α, CPT1B) in tissues of interest, as measured by qPCR.
-
Protein levels of these targets can also be assessed by Western blot.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available literature.
| Parameter | Value | Context | Reference |
| Target | Estrogen-Related Receptors (ERRs) | Pan-ERR agonist with highest affinity for ERRα | |
| EC₅₀ for ERRα | 98 nM | Potency of receptor activation | |
| Preclinical Dosing (Mice) | 25-50 mg/kg, twice daily (IP) | Typical dose range in metabolic studies | |
| Effect on Fat Mass | ~20% reduction | In obese mouse models | |
| Effect on Fatty Acid Oxidation | ~40% increase | In diet-induced obese mice | |
| Effect on Mitochondrial DNA | ~2.5-fold increase | Indicator of mitochondrial biogenesis |
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. View of this compound AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Tale of Two Metabolic Modulators: Slu-PP-332 vs. GW501516 (Cardarine)
For researchers, scientists, and drug development professionals, the quest for potent and selective metabolic modulators is a continuous journey. This guide provides an objective comparison of two notable compounds in metabolic research: Slu-PP-332, a novel exercise mimetic, and GW501516 (Cardarine), a well-studied but controversial PPARδ agonist. We delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols to inform future research and development.
At a Glance: Key Differences
| Feature | This compound | GW501516 (Cardarine) |
| Primary Target | Estrogen-Related Receptor Alpha (ERRα)[1][2][3] | Peroxisome Proliferator-Activated Receptor Delta (PPARδ)[4][5] |
| Mechanism of Action | Agonist of ERRα, β, and γ, with highest affinity for ERRα, mimicking exercise-induced gene expression. | Selective agonist of PPARδ, modulating genes involved in lipid metabolism and energy homeostasis. |
| Reported Primary Effects | Increased mitochondrial biogenesis, fatty acid oxidation, and endurance. | Increased fatty acid oxidation, improved lipid profile, and enhanced endurance. |
| Development Status | Preclinical research. | Clinical development halted due to safety concerns. |
| Safety Profile | Long-term safety in humans is unknown. | Animal studies revealed rapid cancer development in multiple organs. |
Deep Dive into the Mechanism of Action
This compound and GW501516, while both impacting metabolic pathways, do so through distinct nuclear receptors.
This compound: The Exercise Mimetic Activating ERRα
This compound is a synthetic small molecule that acts as an agonist for the Estrogen-Related Receptors (ERRs), with a particular affinity for ERRα. ERRs are crucial regulators of cellular energy metabolism. By activating ERRα, this compound initiates a cascade of gene expression that mirrors the effects of endurance exercise. This includes the upregulation of key metabolic regulators like Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which in turn stimulates mitochondrial biogenesis and a shift towards oxidative metabolism.
GW501516 (Cardarine): A Potent PPARδ Agonist
GW501516 is a selective and potent agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ). PPARδ is a transcription factor that plays a critical role in regulating fatty acid transport and oxidation in various tissues, including skeletal muscle. Upon activation by GW501516, PPARδ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the increased transcription of genes involved in lipid catabolism and energy expenditure.
Signaling Pathway Visualizations
To better understand the distinct mechanisms of these compounds, the following diagrams illustrate their respective signaling pathways.
Comparative Experimental Data
The following tables summarize quantitative data from preclinical and clinical studies on this compound and GW501516.
Table 1: In Vitro Potency
| Compound | Target | Assay | EC50 | Reference |
| This compound | ERRα | Cell-based reporter assay | 98 nM | |
| ERRβ | Cell-based reporter assay | 230 nM | ||
| ERRγ | Cell-based reporter assay | 430 nM | ||
| GW501516 | PPARδ | - | - | - |
No specific EC50 value for GW501516 was found in the provided search results.
Table 2: Preclinical Efficacy in Murine Models
| Compound | Model | Dosage | Duration | Key Findings | Reference |
| This compound | Diet-induced obese mice | 50 mg/kg/day | 4 weeks | 20% reduction in fat mass, 30% reduction in fasting glucose, 50% improvement in insulin sensitivity. | |
| Normal-weight mice | - | - | 70% increase in running time and 45% increase in distance. | ||
| GW501516 | Kunming mice | - | 3 weeks | Increased running performance in both trained and untrained mice. |
Table 3: Effects on Gene Expression
| Compound | Tissue/Cell Line | Key Upregulated Genes | Reference |
| This compound | C2C12 myocytes | Pyruvate dehydrogenase kinase 4 (Pdk4) | |
| GW501516 | Skeletal muscle cells | Genes involved in lipid utilization, β-oxidation, and energy uncoupling. | |
| Mouse liver | PGC1α, PDK4 |
Experimental Protocols: A Methodological Overview
Detailed experimental protocols are crucial for the replication and advancement of research. Below are summaries of methodologies used in key studies of this compound and GW501516.
This compound: In Vivo Mouse Studies
-
Animal Models: Diet-induced obese mice and ob/ob mice are commonly used to assess metabolic effects.
-
Compound Administration: this compound is typically administered via intraperitoneal (i.p.) injection. Dosages in studies have ranged from 10 to 50 mg/kg of body weight per day.
-
Metabolic Phenotyping: A comprehensive laboratory animal monitoring system (CLAMS) is often employed to measure parameters such as oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of target genes in tissues like skeletal muscle and liver.
-
Experimental Workflow:
GW501516: Human and Animal Studies
-
Human Clinical Trials: A study on men with metabolic syndrome involved the administration of GW501516 for two weeks. Participants were housed in a clinical research facility, and assessments included a meal tolerance test, skeletal muscle biopsy, and blood/breath sampling.
-
Animal Studies (Endurance): In a study on Kunming mice, running performance was assessed using a running wheel.
-
Metabolomic Analysis: Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOF-MS) has been used to analyze serum metabolites to understand the metabolic shifts induced by GW501516.
Conclusion and Future Directions
This compound and GW501516 represent two distinct approaches to targeting metabolic diseases. This compound, with its "exercise mimetic" profile acting through the ERRα pathway, shows significant promise in preclinical models for improving metabolic health and endurance. Its development is still in the early stages, and further research is needed to establish its long-term safety and efficacy in humans.
GW501516, a potent PPARδ agonist, has demonstrated clear effects on lipid metabolism and endurance in both animals and humans. However, its development was halted due to significant safety concerns related to carcinogenicity in animal studies. This underscores the critical importance of thorough long-term safety assessments for any new metabolic modulator.
For the research community, the comparative study of these two compounds offers valuable insights into the distinct and overlapping roles of ERRα and PPARδ in metabolic regulation. Future research should focus on elucidating the downstream targets of this compound to better understand its full range of effects and to identify potential off-target interactions. Direct, head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative efficacy and safety. Ultimately, the goal remains the development of targeted therapies that can safely and effectively combat the growing epidemic of metabolic diseases.
References
- 1. transformyou.com [transformyou.com]
- 2. View of this compound AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. scivisionpub.com [scivisionpub.com]
- 5. Cardarine vs. This compound: Comparing Fat-Burning Compounds and Safety – Integrated Wellness New York [iwnyc.com]
A Comparative Analysis of Slu-PP-332 and Other ERRα Agonists in Modulating Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen-related receptor alpha (ERRα), an orphan nuclear receptor, has emerged as a critical regulator of cellular energy homeostasis, mitochondrial biogenesis, and fatty acid oxidation. Its role in mimicking the beneficial effects of exercise has led to the development of synthetic agonists, positioning ERRα as a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes. This guide provides a detailed comparison of the efficacy of a prominent ERRα agonist, Slu-PP-332, with other notable agonists, supported by experimental data and detailed methodologies.
Mechanism of Action: The ERRα Signaling Pathway
ERRα exerts its effects by forming a complex with the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). This complex then binds to ERR response elements (ERREs) on the promoter regions of target genes, initiating their transcription. This compound and other agonists bind to the ligand-binding domain of ERRα, stabilizing the receptor in an active conformation and promoting its interaction with PGC-1α. This cascade of events leads to the upregulation of genes involved in mitochondrial respiration, fatty acid oxidation, and glucose metabolism.
Comparative Efficacy of ERRα Agonists: In Vitro Data
The potency of ERRα agonists is typically determined using cell-based co-transfection/reporter assays. These assays measure the activation of a reporter gene (e.g., luciferase) under the control of an ERR response element in the presence of the agonist. The half-maximal effective concentration (EC50) is a key metric for comparing the potency of different compounds.
| Compound | ERRα EC50 (nM) | ERRβ EC50 (nM) | ERRγ EC50 (nM) | Selectivity Profile | Reference |
| This compound | 98 | 230 | 430 | Pan-ERR agonist with preference for ERRα | [1] |
| GSK4716 | > 5000 | > 5000 | 1200 | ERRβ/γ selective agonist | [1] |
| SLU-PP-915 | ~450 | ~1800 | ~450 | Balanced pan-ERR agonist | [2] |
| Compound 29 | 5 | - | - | Highly selective ERRα agonist | [3] |
| Isoflavones (Genistein) | Micromolar range | - | - | Non-selective ERR agonist | [4] |
Note: EC50 values can vary between different studies and assay conditions. The data presented here are for comparative purposes.
Comparative Efficacy of ERRα Agonists: In Vivo Data
The in vivo efficacy of ERRα agonists is evaluated in animal models, typically mice, by assessing their effects on metabolic parameters such as fat mass, glucose tolerance, and exercise endurance.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Diet-induced obese mice | - 20% reduction in fat mass- 30% reduction in fasting glucose- 50% improvement in insulin sensitivity- 2.5-fold increase in skeletal muscle mitochondrial DNA | |
| This compound | Wild-type mice | - Increased type IIa oxidative skeletal muscle fibers- Enhanced exercise endurance | |
| GSK4716 | Mice | - 15% improvement in glucose tolerance- No significant reduction in adiposity |
Experimental Protocols
Cell-Based ERRα Co-transfection Reporter Assay
This assay is used to determine the potency and efficacy of ERRα agonists in a cellular context.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with three plasmids:
-
An expression vector for full-length human ERRα.
-
An expression vector for human PGC-1α.
-
A reporter plasmid containing multiple copies of an ERR response element (ERRE) upstream of a luciferase gene.
-
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with a medium containing the test compounds (e.g., this compound, GSK4716) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: After 24 hours of incubation with the compounds, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions.
-
Data Analysis: The luminescence data is normalized to a control (e.g., Renilla luciferase for transfection efficiency) and plotted against the compound concentration. The EC50 value is calculated using a non-linear regression curve fit.
In Vivo Efficacy Studies in Mouse Models
1. Diet-Induced Obesity Model:
This model is used to assess the effect of ERRα agonists on metabolic parameters in the context of obesity.
-
Animals: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.
-
Treatment: The obese mice are then treated with the ERRα agonist (e.g., this compound at 50 mg/kg/day) or vehicle via oral gavage or intraperitoneal injection for several weeks.
-
Parameters Measured:
-
Body weight and composition: Measured regularly to assess changes in fat mass and lean mass.
-
Glucose and insulin tolerance tests: Performed to evaluate improvements in glucose homeostasis.
-
Gene expression analysis: Tissues like skeletal muscle and liver are collected to measure the expression of ERRα target genes.
-
Mitochondrial DNA content: Measured in skeletal muscle as an indicator of mitochondrial biogenesis.
-
2. Exercise Endurance Model:
This model evaluates the impact of ERRα agonists on physical performance.
-
Animals: Wild-type mice are used.
-
Treatment: Mice are treated with the ERRα agonist or vehicle for a defined period.
-
Treadmill Test: The mice are subjected to a treadmill running test with increasing speed and/or inclination until exhaustion.
-
Parameters Measured:
-
Running time and distance: The primary endpoints to determine endurance capacity.
-
Muscle fiber type analysis: Skeletal muscle is analyzed to determine the proportion of oxidative (e.g., type IIa) muscle fibers.
-
Conclusion
This compound has demonstrated significant efficacy as a pan-ERR agonist with a preference for ERRα, leading to improvements in metabolic parameters in both in vitro and in vivo models. When compared to other agonists, this compound shows superior potency for ERRα over the ERRβ/γ selective agonist GSK4716. The emergence of next-generation compounds like SLU-PP-915, a more balanced pan-ERR agonist, and the highly selective "Compound 29" highlights the ongoing efforts to develop more potent and specific ERRα modulators. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these promising therapeutic agents. Further research focusing on head-to-head comparisons in standardized assays will be crucial for elucidating the full therapeutic potential of this class of compounds.
References
- 1. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ujpronline.com [ujpronline.com]
- 4. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of SLU-PP-915 - PMC [pmc.ncbi.nlm.nih.gov]
The "Exercise-in-a-Pill" Contender: A Comparative Guide to Slu-PP-332's Efficacy in Diverse Cell Lines
For researchers, scientists, and professionals in drug development, the quest for molecules that can mimic the physiological benefits of exercise is a significant frontier. Slu-PP-332, a synthetic small molecule, has emerged as a compelling candidate in this arena. This guide provides an objective comparison of this compound's performance against other metabolic modulators, supported by experimental data from various cell lines. We delve into its mechanism of action, present quantitative data in structured tables, and provide detailed experimental protocols for key assays.
This compound is a pan-agonist of the Estrogen-Related Receptors (ERRs), with a notable preference for the ERRα isoform.[1][2] These nuclear receptors are pivotal in regulating cellular energy homeostasis, particularly in tissues with high metabolic demand such as skeletal muscle, the heart, and the liver. By activating ERRs, this compound initiates a cascade of transcriptional events that mirror the effects of endurance exercise, including enhanced mitochondrial biogenesis, increased fatty acid oxidation, and improved glucose metabolism.[3][4][5] This guide will compare the in vitro effects of this compound with other exercise mimetics like Cardarine (GW501516) and SR9009, as well as the ERRα inverse agonist XCT-790, to provide a comprehensive understanding of its cellular activities.
Comparative Efficacy in Key Cell Lines
The following tables summarize the quantitative effects of this compound and its comparators across a range of cell lines relevant to metabolic research.
Table 1: Effects on Skeletal Muscle Cells (C2C12)
| Compound | Target | Assay | Key Findings | Reference |
| This compound | ERRα/β/γ Agonist | Mitochondrial Respiration | Increased oxygen consumption rate. | |
| Gene Expression | Upregulation of PGC-1α and other exercise-related genes. | |||
| Cardarine (GW501516) | PPARδ Agonist | Gene Expression | Increased expression of genes involved in fatty acid oxidation. | |
| Mitochondrial Biogenesis | Enhanced mitochondrial content and activity. | |||
| SR9009 | Rev-Erb Agonist | Mitochondrial Function | Increased mitochondrial activity. | |
| XCT-790 | ERRα Inverse Agonist | Mitochondrial Biogenesis | Reduced mitochondrial mass. |
Table 2: Activity in Human Embryonic Kidney Cells (HEK293)
| Compound | Target | Assay | EC50/IC50 | Reference |
| This compound | ERRα Agonist | Reporter Gene Assay | 98 nM | |
| ERRβ Agonist | Reporter Gene Assay | 230 nM | ||
| ERRγ Agonist | Reporter Gene Assay | 430 nM | ||
| XCT-790 | ERRα Inverse Agonist | Cell Viability Assay | Varies by cell line |
Table 3: Effects on Liver Cells (HepG2)
| Compound | Target | Assay | Key Findings | Reference |
| This compound | ERRα/β/γ Agonist | Glucose Metabolism | Potential to improve glucose homeostasis. | |
| Cardarine (GW501516) | PPARδ Agonist | Glucose Uptake | Can modulate glucose metabolism. | |
| SR9009 | Rev-Erb Agonist | Cellular Metabolism | Can rewire cellular metabolism. | |
| XCT-790 | ERRα Inverse Agonist | Cell Viability | Induces cell death in a dose-dependent manner. |
Table 4: Impact on Adipocytes (3T3-L1)
| Compound | Target | Assay | Key Findings | Reference |
| This compound | ERRα/β/γ Agonist | Adipogenesis | Potential to reduce white adipose tissue. | |
| XCT-790 | ERRα Inverse Agonist | Adipogenesis & Lipogenesis | Reduced. | |
| Glucose Metabolism | Enhanced glycolysis and basal glucose uptake. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
Mitochondrial Respiration Assay in C2C12 Myotubes (Seahorse XF Analyzer)
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach confluence. The differentiation medium is replaced every 48 hours for 4-6 days.
-
Compound Treatment: Differentiated C2C12 myotubes are treated with this compound or alternative compounds at various concentrations for a specified period (e.g., 24 hours).
-
Seahorse XF Assay:
-
The cell culture medium is replaced with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and the cells are incubated in a non-CO2 incubator for 1 hour.
-
The Seahorse XF Cell Mito Stress Test is performed according to the manufacturer's protocol. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Oxygen consumption rate (OCR) is measured in real-time.
-
-
Data Analysis: OCR data is analyzed to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
HEK293 Reporter Gene Assay
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM with 10% FBS. Cells are transiently transfected with an ERRα expression vector and a luciferase reporter plasmid containing ERR response elements.
-
Compound Treatment: After transfection, cells are treated with this compound or other compounds for 24 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. EC50 values are calculated from dose-response curves.
HepG2 Glucose Uptake Assay
-
Cell Culture: HepG2 cells are maintained in DMEM supplemented with 10% FBS.
-
Compound Incubation: Cells are treated with the test compounds for a predetermined time.
-
Glucose Uptake Measurement:
-
Cells are washed with glucose-free medium.
-
A fluorescent glucose analog, such as 2-NBDG, is added, and cells are incubated for a short period (e.g., 30 minutes).
-
The uptake is stopped by washing with cold PBS.
-
-
Quantification: The fluorescence intensity within the cells is measured using a fluorescence microplate reader or flow cytometer.
3T3-L1 Adipogenesis Assay
-
Cell Culture and Differentiation Induction: 3T3-L1 preadipocytes are grown to confluence. Differentiation is induced by treating the cells with a cocktail typically containing dexamethasone, IBMX, and insulin.
-
Compound Treatment: Test compounds are added to the differentiation medium.
-
Assessment of Adipogenesis: After several days (typically 7-10), the extent of adipogenesis is evaluated.
-
Oil Red O Staining: Cells are fixed and stained with Oil Red O to visualize lipid droplet accumulation. The stain is then extracted, and the absorbance is measured to quantify lipid content.
-
Gene Expression Analysis: The expression of adipogenic marker genes (e.g., PPARγ, aP2) is quantified by qPCR.
-
Conclusion
This compound demonstrates significant potential as an exercise mimetic by activating ERRα and promoting a metabolic shift towards energy expenditure and fatty acid utilization in various cell types. Its effects on skeletal muscle, liver, and adipose tissue models suggest a broad therapeutic window for metabolic disorders. Compared to other exercise mimetics that target different pathways, this compound offers a distinct mechanism of action with promising preclinical results. The inverse agonist XCT-790 provides a valuable tool for dissecting the specific roles of ERRα in these processes. Further research, particularly direct comparative studies in a wider range of cell lines and in vivo models, will be crucial to fully elucidate the therapeutic potential of this compound and its place in the landscape of metabolic modulators.
References
- 1. View of this compound AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. This compound AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]
A Comparative Analysis of Slu-PP-332 and Other PGC-1α Activators in Metabolic Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master transcriptional coactivator critical to cellular energy metabolism, mitochondrial biogenesis, and adaptive thermogenesis.[1][2] Its role in regulating metabolic health has made it a significant therapeutic target for conditions like obesity, type 2 diabetes, and age-related muscle decline.[1][3] A novel compound, Slu-PP-332, has emerged as a potent, orally active "exercise mimetic" that modulates PGC-1α signaling.[4]
This guide provides an objective comparison of this compound's efficacy relative to other known PGC-1α activators, supported by preclinical experimental data. We will delve into the distinct mechanisms of action, present quantitative outcomes in comparative tables, detail experimental methodologies, and visualize key pathways and workflows.
Mechanisms of PGC-1α Activation: A Comparative Overview
PGC-1α activity is regulated by a variety of upstream signaling pathways. Activators can be broadly categorized by their mechanism: direct transcriptional induction, post-translational modification, or, as in the case of this compound, co-activation of a partner nuclear receptor.
This compound: An Estrogen-Related Receptor α (ERRα) Agonist
This compound is a synthetic small molecule that functions as a pan-agonist of Estrogen-Related Receptors (ERRs), with a high affinity for the ERRα isoform (EC₅₀ of 98 nM). ERRs are orphan nuclear receptors that are critical partners for PGC-1α. By binding to and activating ERRα, this compound stabilizes the receptor's active conformation. This enhances the recruitment of PGC-1α, which then co-activates the transcription of a wide array of genes involved in mitochondrial respiration, fatty acid oxidation, and glucose metabolism, effectively mimicking the effects of aerobic exercise.
Alternative PGC-1α Activation Pathways
Other compounds activate PGC-1α through different, well-established metabolic signaling hubs:
-
AMPK Activators (e.g., Metformin): 5' AMP-activated protein kinase (AMPK) is an energy sensor activated when cellular AMP/ATP ratios are high. Once activated, AMPK can directly phosphorylate and activate PGC-1α. Metformin, a widely used anti-diabetic drug, is known to activate AMPK, thereby influencing PGC-1α activity.
-
SIRT1 Activators (e.g., Resveratrol): Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase. During periods of energy deficit (high NAD+), SIRT1 deacetylates and activates PGC-1α, promoting mitochondrial biogenesis. Resveratrol, a natural polyphenol, is reported to activate SIRT1.
Comparative Efficacy: Preclinical Data Summary
The following tables summarize quantitative data from preclinical studies in rodent models of obesity and metabolic syndrome. It is important to note that experimental conditions (e.g., animal model, dosage, duration, diet) vary between studies, which can influence outcomes.
Table 1: Efficacy of this compound in Murine Models
| Parameter | Animal Model | Dosage & Duration | Outcome | Reference |
| Fat Mass | Diet-Induced Obese (DIO) Mice | 50 mg/kg/day, 4 weeks | 20% reduction in fat mass | |
| Fasting Glucose | DIO Mice | 50 mg/kg/day, 4 weeks | 30% reduction | |
| Insulin Sensitivity | DIO Mice | 50 mg/kg/day, 4 weeks | 50% improvement | |
| Mitochondrial Biogenesis | C57BL/6J Mice | 50 mg/kg/day | 2.5-fold increase in skeletal muscle mtDNA | |
| Fatty Acid Oxidation | DIO Mice | 50 mg/kg/day | 40% increase | |
| Exercise Endurance | C57BL/6J Mice | 50 mg/kg, 7 days | Significant increase in running time/distance |
Table 2: Comparative Efficacy of PGC-1α Activators in Murine Models
| Compound | Primary Mechanism | Key Metabolic Outcomes in Obese/HFD Mice | Mitochondrial Effects in Muscle |
| This compound | ERRα Agonist | ↓20% fat mass, ↓30% fasting glucose, ↑50% insulin sensitivity. | ↑ 2.5-fold mitochondrial DNA content. |
| Metformin | AMPK Activator | Modest or no significant reduction in body weight/fat mass in HFD mice. Improves glucose tolerance. | Does not significantly affect mitochondrial DNA content. May increase complex I activity at clinical doses. |
| Resveratrol | SIRT1 Activator | Variable results: some studies show significant reduction in visceral fat-pad weight (-58%), while others report no change in body weight. | Reports are conflicting; some studies show no effect on mitochondrial protein levels in muscle, while others report increases. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below is a representative protocol for evaluating the in vivo efficacy of this compound.
Key Experiment: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is based on methodologies described in studies by Billon et al.
-
Animal Model and Acclimation:
-
Species/Strain: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: Mice are fed a high-fat diet (HFD; typically 60% kcal from fat) for a period of 8-12 weeks to induce an obese phenotype with insulin resistance.
-
Housing: Animals are housed under standard conditions (12h light/dark cycle, controlled temperature) with ad libitum access to food and water.
-
-
Compound Administration:
-
Groups: Mice are randomized into at least two groups: Vehicle control and this compound treatment.
-
Dosing: this compound is administered at a dose of 50 mg/kg body weight.
-
Route & Frequency: Intraperitoneal (i.p.) injection, administered twice daily (b.i.d.).
-
Duration: The treatment period is typically 28 days.
-
-
Metabolic Phenotyping and Data Collection:
-
Body Composition: Body weight and fat mass are measured at baseline and at the end of the study using methods like EchoMRI.
-
Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess insulin sensitivity. Fasting blood glucose and insulin levels are measured.
-
Energy Expenditure: Mice may be placed in metabolic cages (e.g., CLAMS) to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), and respiratory exchange ratio (RER) to assess whole-body metabolism.
-
-
Tissue Collection and Analysis:
-
Mitochondrial Analysis: DNA is extracted from skeletal muscle to quantify mitochondrial DNA (mtDNA) content relative to nuclear DNA (nDNA) via qPCR, as a marker for mitochondrial biogenesis.
-
Gene Expression: RNA is extracted from tissues to analyze the expression of PGC-1α/ERRα target genes (e.g., Pdk4, Cpt1b) via RT-qPCR.
Conclusion
This compound represents a distinct and potent approach to activating PGC-1α-mediated metabolic pathways. By directly targeting the nuclear receptor ERRα, it acts as a powerful exercise mimetic in preclinical models, demonstrating significant and consistent improvements in fat mass, glucose metabolism, and mitochondrial biogenesis.
In comparison, established activators like metformin and resveratrol operate through broader energy-sensing pathways (AMPK and SIRT1, respectively). While beneficial, their effects on key metabolic and mitochondrial parameters in preclinical obesity models appear more variable and, in some cases, less pronounced than those reported for this compound. The direct agonism of the PGC-1α/ERRα transcriptional complex by this compound may account for its robust efficacy.
It is critical to underscore that all cited data for this compound are from preclinical studies, and its safety and efficacy in humans have not yet been established. Further research, including clinical trials, is necessary to translate these promising findings into therapeutic applications.
References
The Exercise Mimetic Slu-PP-332: A Molecular Counterpart to Physical Training?
A comprehensive comparison of the synthetic ERR agonist Slu-PP-332 and traditional exercise interventions reveals overlapping molecular pathways and physiological outcomes, yet highlights key differences in their systemic effects. Preclinical data suggest this compound effectively recapitulates many of the metabolic and endurance benefits of aerobic exercise, positioning it as a potential therapeutic agent for conditions where physical activity is not feasible. However, exercise remains the gold standard for overall health, offering a broader range of physiological and psychological benefits.
This compound is a synthetic, orally active, non-hormonal small molecule that has garnered significant attention as an "exercise mimetic."[1][2] It functions as a pan-agonist of the estrogen-related receptors (ERRs), with the highest potency for ERRα, a key regulator of cellular energy metabolism.[2][3] By activating these receptors, this compound initiates a cascade of genetic and metabolic changes that mirror those induced by aerobic exercise, particularly in skeletal muscle.[1] This has led to investigations into its potential to treat metabolic diseases and improve muscle function.
Traditional exercise interventions, encompassing both aerobic (endurance) and anaerobic (resistance) training, are well-established pillars of health and wellness. These activities induce a wide array of physiological adaptations, including improved cardiovascular fitness, increased muscle mass and strength, enhanced insulin sensitivity, and reduced risk of chronic diseases. The benefits of exercise are mediated by a complex interplay of signaling pathways, including the activation of PGC-1α, the same master regulator of mitochondrial biogenesis targeted by this compound.
This guide provides a detailed comparison of the reported effects of this compound from preclinical studies and the established outcomes of traditional exercise interventions, supported by experimental data.
Comparative Analysis of Physiological and Metabolic Effects
The following tables summarize the quantitative data from preclinical studies in mice for this compound and traditional exercise interventions. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions such as mouse strain, age, and duration of intervention may vary between studies.
| Parameter | This compound Intervention | Traditional Exercise Intervention (Endurance) | References |
| Running Endurance | Increase of up to 70% in duration and 45-50% in distance | Significant improvements, with high variability depending on protocol (Hedges' g=1.85) | , |
| VO2 Max | Reported to improve | Increases of 30-50% observed in trained mice | , |
| Muscle Fiber Type | Increased proportion of fatigue-resistant oxidative Type IIa fibers | Shift towards more oxidative fiber types | , |
| Mitochondrial Biogenesis | 2.5-fold increase in skeletal muscle mitochondrial DNA content | Increased mitochondrial content and oxidative enzyme activity | , |
| Body Weight | 12% reduction in obese mice over 28 days | Variable, can lead to weight loss, particularly when combined with diet | , |
| Fat Mass | 20% reduction in diet-induced obese mice; 10-fold less fat gain | Reduction in visceral fat by 12% in some clinical trials (human data) | , |
| Glucose Metabolism | 30% reduction in fasting glucose and 50% improvement in insulin sensitivity in obese mice | Improved insulin sensitivity and glucose tolerance | , |
| Fatty Acid Oxidation | 40% increase in diet-induced obese mice | Enhanced capacity of muscles to metabolize fats | , |
Table 1: Comparison of this compound and Endurance Exercise in Murine Models.
| Parameter | This compound Intervention | Traditional Exercise Intervention (Resistance) | References |
| Muscle Mass/Hypertrophy | Not a primary reported outcome; focus is on oxidative capacity | 15-30% increase in muscle cross-sectional area in mouse models | |
| Muscle Strength | Increased grip strength reported | Significant increases in muscle strength and power | , |
Table 2: Comparison of this compound and Resistance Exercise in Murine Models.
Signaling Pathways and Mechanisms of Action
Both this compound and endurance exercise converge on the PGC-1α/ERRα signaling axis to promote mitochondrial biogenesis and an oxidative metabolic phenotype in skeletal muscle.
Figure 1: Converging signaling pathways of this compound and endurance exercise.
Experimental Protocols
This compound Administration in Murine Models
A common experimental design for evaluating the effects of this compound involves the following steps:
-
Animal Model: Male C57BL/6J mice, often 8-12 weeks of age, are used. For metabolic studies, diet-induced obesity (DIO) models (fed a high-fat diet for 8 weeks) or genetically obese ob/ob mice are employed.
-
Dosage and Administration: this compound is typically administered at a dose of 50 mg/kg body weight, twice daily, via intraperitoneal (i.p.) injection. The vehicle control is often a solution of DMSO, Tween 80, and phosphate-buffered saline.
-
Duration of Treatment: Studies have reported treatment durations ranging from 7 to 28 days.
-
Outcome Measures:
-
Endurance: Assessed using a motorized treadmill until exhaustion.
-
Metabolic Parameters: Body weight, fat mass (measured by EchoMRI), food intake, and energy expenditure (measured by CLAMS). Glucose and insulin tolerance tests are also performed.
-
Muscle Physiology: Muscle fiber type composition is analyzed through immunohistochemical staining (e.g., for succinate dehydrogenase). Gene and protein expression of metabolic markers are quantified using qPCR and Western blotting.
-
Figure 2: Typical experimental workflow for this compound studies in mice.
Traditional Exercise Interventions in Murine Models
Endurance Exercise Protocol:
-
Animal Model: Similar mouse strains and ages as in the this compound studies are used.
-
Acclimatization: Mice are acclimated to the motorized treadmill for several days before the start of the training protocol.
-
Training Regimen: A typical protocol involves running on the treadmill for 60-90 minutes per day, 5 days a week, for several weeks. The intensity is often set at a percentage of the mouse's maximal oxygen consumption (VO2 max) and can be progressively increased.
-
Outcome Measures: The same parameters as for the this compound studies are assessed to allow for comparison.
Resistance Exercise Protocol:
-
Animal Model: Various models exist, including ladder climbing with weights and voluntary weightlifting models.
-
Training Regimen: These protocols involve short bouts of high-intensity muscle contractions, typically performed several times a week for multiple weeks.
-
Outcome Measures: The primary outcomes are muscle mass (wet weight), muscle fiber cross-sectional area, and muscle strength (e.g., grip strength, in-situ muscle force).
Conclusion
This compound demonstrates remarkable potential as an exercise mimetic, particularly for replicating the metabolic and endurance benefits of aerobic exercise. Its ability to activate the PGC-1α/ERRα pathway and improve mitochondrial function in skeletal muscle is well-supported by preclinical data. This makes it a promising candidate for therapeutic development, especially for individuals with metabolic disorders or those unable to engage in physical activity.
However, it is crucial to recognize the limitations of this compound when compared to traditional exercise. The current body of evidence does not suggest that this compound induces the same degree of muscle hypertrophy as resistance training. Furthermore, exercise confers a multitude of systemic benefits—including improved mental health, bone density, and cardiovascular function—that are not fully recapitulated by a single molecular agent. Therefore, while this compound and similar compounds may offer a valuable therapeutic tool, they are unlikely to replace the holistic health benefits of a physically active lifestyle. Future research, including human clinical trials, is necessary to fully elucidate the safety and efficacy of this compound as a therapeutic agent.
References
Benchmarking Slu-PP-332: A Comparative Analysis of Novel Metabolic Modulators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Slu-PP-332 against other prominent metabolic modulators. This document synthesizes preclinical and clinical data to objectively evaluate their performance, supported by detailed experimental protocols and signaling pathway visualizations.
This compound is a synthetic, orally active small molecule that has emerged as a potent pan-agonist of the Estrogen-Related Receptors (ERRs), with the highest affinity for ERRα.[1][2] Classified as an "exercise mimetic," this compound simulates the metabolic benefits of physical exercise by activating key signaling pathways involved in mitochondrial biogenesis, fatty acid oxidation, and improved insulin sensitivity.[1][3] This guide benchmarks this compound against other metabolic modulators with distinct mechanisms of action, providing a framework for understanding their therapeutic potential in metabolic diseases.
Quantitative Performance Comparison
The following table summarizes the key performance indicators of this compound and other selected metabolic modulators based on available preclinical and clinical data.
| Modulator | Target/Mechanism of Action | Key Effects | Administration Route | Quantitative Data Highlights | Citations |
| This compound | ERRα, ERRβ, ERRγ Agonist | Exercise mimetic, increases mitochondrial biogenesis, enhances fatty acid oxidation, reduces fat mass, improves insulin sensitivity. | Oral | In diet-induced obese mice, 50 mg/kg/day increased fatty acid oxidation by 40% and reduced fat mass by 20%. Mice treated for 28 days lost approximately 12% of their body weight. | [2] |
| GW501516 (Cardarine) | PPARδ Agonist | Increases fatty acid metabolism, enhances endurance, protects against diet-induced obesity. | Oral | In mice, treatment nearly doubled running distance. A phase 1 clinical trial showed a 20% reduction in hepatic fat content with 10 mg/day for 2 weeks. | |
| MOTS-c | Mitochondrial-Derived Peptide, activates AMPK | Improves insulin sensitivity, protects against diet-induced obesity, enhances physical performance. | Injection | Preclinical studies in mice show it can prevent and reverse diet-induced obesity and insulin resistance. | |
| Tesamorelin | GHRH Analog | Reduces visceral adipose tissue (VAT), improves lipid profiles, increases IGF-1. | Injection | In HIV patients with lipodystrophy, 26 weeks of treatment decreased VAT by 15.2%, and 12 months of treatment showed an 18% reduction. | |
| AOD-9604 | Fragment of Human Growth Hormone | Stimulates lipolysis (fat breakdown). | Oral, Injection | A 12-week clinical trial showed an average weight loss of 2.8 kg with a 1 mg/day dose, compared to 0.8 kg with placebo. However, a later 24-week trial showed insignificant efficacy. | |
| Urolithin A | Gut Microbiome Metabolite | Enhances mitochondrial function through mitophagy. | Oral | A clinical trial in older adults showed a 12% improvement in muscle strength after four months of daily intake. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of these metabolic modulators.
In Vivo Assessment of Endurance Capacity (Treadmill Test)
-
Animal Model: C57BL/6J mice are commonly used.
-
Acclimation: Mice are acclimated to the treadmill for several days before the experiment, with short running sessions at a low speed.
-
Drug Administration: this compound or the comparator compound is administered at the specified dose and route (e.g., oral gavage, intraperitoneal injection) at a set time before the test. A vehicle control group receives the same volume of the vehicle solution.
-
Treadmill Protocol: A common protocol involves a starting speed of 10 m/min, with a gradual increase in speed (e.g., 2 m/min every 2 minutes) until the mice reach exhaustion. Exhaustion is defined as the inability of the mouse to remain on the treadmill belt despite gentle encouragement.
-
Data Collection: The total running distance and duration are recorded for each mouse.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the performance of the treated and control groups.
Assessment of Mitochondrial Biogenesis (MitoTracker Staining)
-
Cell Culture: C2C12 myoblasts are a suitable cell line for these studies. Cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with this compound or the comparator compound at various concentrations for a specified duration (e.g., 24 hours). A vehicle-treated control is included.
-
Staining: After treatment, the culture medium is removed, and the cells are incubated with MitoTracker Red CMXRos (a fluorescent dye that stains mitochondria in live cells) at a final concentration of 100-200 nM for 15-30 minutes at 37°C.
-
Imaging: Cells are washed with fresh medium and imaged using a fluorescence microscope.
-
Quantification: The fluorescence intensity is quantified using image analysis software (e.g., ImageJ) to determine the relative mitochondrial content in treated versus control cells.
Fatty Acid Oxidation Assay (Seahorse XF Analyzer)
-
Cell Culture: C2C12 myotubes (differentiated myoblasts) are often used.
-
Treatment: Myotubes are treated with the metabolic modulator of interest for a defined period.
-
Assay Preparation: On the day of the assay, the culture medium is replaced with a substrate-limited medium. The cells are then placed in a Seahorse XF Analyzer.
-
Oxygen Consumption Rate (OCR) Measurement: The OCR is measured in real-time. A long-chain fatty acid (e.g., palmitate conjugated to BSA) is injected into the wells, and the subsequent increase in OCR is measured. This increase is indicative of fatty acid oxidation.
-
Data Analysis: The rate of fatty acid oxidation is calculated from the change in OCR after the addition of the fatty acid substrate.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by these modulators is essential for a clear understanding of their mechanisms. The following diagrams were generated using Graphviz (DOT language).
Caption: this compound signaling pathway.
Caption: In vivo endurance experimental workflow.
Caption: Logical relationship of metabolic modulators.
References
Safety Operating Guide
Proper Disposal Procedures for Slu-PP-332
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory materials is paramount. This document provides essential, step-by-step guidance for the proper disposal of Slu-PP-332, a compound not classified as a hazardous substance.[1][2][3] Adherence to these procedures will minimize environmental impact and ensure a safe laboratory environment.
Immediate Safety and Handling of this compound Waste
Proper handling from the point of generation is critical. The following steps outline the immediate procedures for managing this compound waste during and after experimental use.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is essential to be equipped with the appropriate personal protective equipment. This includes:
-
Gloves: Chemical-resistant gloves to prevent skin contact.
-
Safety Goggles: To protect the eyes from potential splashes.[2]
-
Lab Coat: To protect clothing and skin.
Waste Segregation and Containment
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., pipette tips, contaminated gloves, absorbent paper) should be placed in a designated, leak-proof waste container.[2] This container should be clearly labeled as "Non-Hazardous Chemical Waste: this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container. Given its limited solubility in aqueous solutions, care should be taken to avoid precipitation. Do not dispose of this compound solutions down the drain.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
Spill Cleanup
In the event of a spill, follow these procedures:
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood.
-
Absorb the Spill: For liquid spills, use an inert absorbent material such as diatomite or universal binders to contain and absorb the substance.
-
Collect the Waste: Carefully collect the absorbent material and any contaminated solids and place them into the designated this compound waste container.
-
Decontaminate Surfaces: Clean the affected area with alcohol or a suitable laboratory detergent.
Final Disposal Protocol
Once the waste container is full, it must be prepared for final disposal according to institutional and local regulations.
Step-by-Step Final Disposal Procedure
-
Seal the Container: Securely close the lid of the waste container.
-
Proper Labeling: Ensure the container is clearly labeled with its contents ("Non-Hazardous Waste: this compound") and the date it was sealed.
-
Storage: Store the sealed container in a designated and secure waste storage area away from incompatible materials.
-
Contact Environmental Health and Safety (EHS): Arrange for the collection of the waste container with your institution's EHS office or equivalent department. They will manage the final disposal in accordance with regulatory requirements.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Slu-PP-332
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal procedures for the novel synthetic pan-Estrogen Related Receptor (ERR) agonist, Slu-PP-332. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes. This compound is a valuable research tool for investigating metabolic pathways, mitochondrial function, and cellular responses mimicking aerobic exercise.[1] As a research compound, it is not approved for human or veterinary use and should be handled with appropriate caution.[2]
Personal Protective Equipment (PPE) and Safe Handling
Given that this compound is a research chemical with a developing safety profile, it should be treated as a hazardous substance.[2] The following personal protective equipment is mandatory when handling this compound in lyophilized powder or solution form:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Should be worn to prevent skin contact. Given the use of solvents like DMSO for reconstitution, check for glove compatibility. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from accidental spills. |
| Respiratory Protection | Fume Hood | All handling of the lyophilized powder and volatile solvents should be conducted in a certified chemical fume hood to prevent inhalation. |
Operational Plans: Reconstitution and Storage
This compound is a hydrophobic compound and does not readily dissolve in aqueous solutions like bacteriostatic water.[3] Therefore, specific solvents are required for its reconstitution.
Reconstitution Protocol:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound.[2]
-
Preparation: Bring the vial of lyophilized this compound and the DMSO to room temperature before use.
-
Dissolution: In a sterile environment, add the required volume of DMSO to the vial to achieve the desired stock concentration. Gently swirl the vial to ensure the powder is completely dissolved.
-
Aqueous Dilution (if necessary): For cell culture experiments, the DMSO stock solution can be further diluted in the appropriate cell culture medium to the final working concentration.
Storage of this compound:
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Long-term |
| Reconstituted in DMSO | -20°C | Up to 6 months |
Disposal Plan
Dispose of all this compound waste, including empty vials, used pipette tips, and contaminated materials, in accordance with your institution's Environmental Health and Safety (EHS) guidelines for chemical waste. Do not dispose of this compound down the drain or in regular laboratory trash.
Experimental Protocols
In Vitro Study: Analysis of ERR Target Gene Expression in C2C12 Myoblasts
This protocol outlines the steps to investigate the effect of this compound on the expression of Estrogen-Related Receptor (ERR) target genes in a skeletal muscle cell line.
Materials:
-
C2C12 myoblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (reconstituted in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Pdk4) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: Prepare working solutions of this compound in the cell culture medium. A dose-response experiment is recommended (e.g., 0, 1, 5, 10 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them directly in the wells. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the this compound treated groups compared to the vehicle control.
In Vivo Study: Assessment of Metabolic Effects in Mice
This protocol describes a general procedure for administering this compound to mice to evaluate its effects on metabolic parameters. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle solution (e.g., 12% DMSO, 15% Cremophor in PBS)
-
Sterile syringes and needles (27-30 gauge)
-
Equipment for metabolic measurements (e.g., metabolic cages, glucose meter)
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Compound Preparation: Prepare the dosing solution of this compound in the vehicle. A common dose used in studies is 50 mg/kg, administered twice daily.
-
Administration: Administer this compound or the vehicle control to the mice via intraperitoneal (IP) injection.
-
Metabolic Monitoring: House the mice in metabolic cages to monitor parameters such as food and water intake, oxygen consumption (VO2), and carbon dioxide production (VCO2).
-
Blood Glucose Measurement: Measure blood glucose levels at specified time points throughout the study.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tissues of interest (e.g., skeletal muscle, liver, adipose tissue) for further analysis (e.g., gene expression, protein analysis, histology).
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| EC50 for ERRα | 98 nM | HEK293 cells | |
| EC50 for ERRβ | 230 nM | HEK293 cells | |
| EC50 for ERRγ | 430 nM | HEK293 cells | |
| Effective In Vivo Dose | 50 mg/kg (twice daily, IP) | Mice | |
| In Vitro Concentration for Gene Expression | 10 µM | C2C12 myoblasts |
Mandatory Visualizations
Caption: this compound signaling pathway as an ERRα agonist.
Caption: In Vitro Experimental Workflow for this compound.
Caption: In Vivo Experimental Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
